molecular formula C17H21NO4.BrH<br>C17H22BrNO4 B192344 Scopolamine hydrobromide CAS No. 114-49-8

Scopolamine hydrobromide

Número de catálogo: B192344
Número CAS: 114-49-8
Peso molecular: 384.3 g/mol
Clave InChI: WTGQALLALWYDJH-BKODDQECSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nomenclature and Chemical Classification in Research Contexts

In scientific literature, scopolamine (B1681570) hydrobromide is identified by a precise set of names and classifications that ensure clarity and reproducibility of research findings. Its chemical structure and properties are systematically defined to distinguish it from other related compounds.

The International Union of Pure and Applied Chemistry (IUPAC) name for the active component is [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide. nih.gov This systematic name provides an unambiguous description of its molecular structure. The compound is also known by its United States Adopted Name (USAN), scopolamine hydrobromide, and its international nonproprietary name, hyoscine hydrobromide. wikipedia.orgencyclopedia.pub

Chemically, this compound is classified as a tropane (B1204802) alkaloid. caymanchem.com It is the hydrobromide salt form of scopolamine, which is naturally derived from plants of the Solanaceae (nightshade) family. nih.govcaymanchem.com In pharmacological research, it is categorized as a muscarinic antagonist. nih.govcaymanchem.com This classification is based on its mechanism of action, where it competitively blocks muscarinic acetylcholine (B1216132) receptors. scbt.comdrugbank.com It is considered a non-selective antagonist, meaning it has a high affinity for all five subtypes of muscarinic receptors (M1-M5), though with some variations in potency. nih.govnih.gov

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name [(1S,2S,4R,5R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide nih.gov
CAS Number 114-49-8 nih.gov
Molecular Formula C₁₇H₂₂BrNO₄ nist.gov
Synonyms Hyoscine hydrobromide, (-)-Scopolamine hydrobromide nih.govwikipedia.org
Chemical Class Tropane alkaloid caymanchem.com
Pharmacological Class Muscarinic antagonist nih.gov

Historical Context of this compound as a Research Tool

The journey of this compound from a plant-derived substance to a refined research tool is a notable chapter in the history of pharmacology and neuroscience. Purified scopolamine was first isolated by the German scientist Albert Ladenburg in 1880. wikipedia.org Its use in a research context began to take shape in the early 20th century.

Initially, its effects on the central nervous system garnered attention, leading to early investigations into its potential as an anesthetic adjuvant around 1900. wikipedia.orgencyclopedia.pub The early 20th century also saw explorations of scopolamine's effects for use as a "truth serum" in interrogations, though these investigations were largely abandoned due to inconsistent effects. wikipedia.orgsciencehistory.org

The pivotal shift towards its use as a modern research tool occurred with the rise of the cholinergic hypothesis of memory dysfunction. nih.gov Researchers began to recognize that the cognitive impairments induced by scopolamine mimicked some of the deficits observed in certain neurological conditions. murdoch.edu.au This realization established this compound as a standard pharmacological agent for inducing temporary cognitive deficits in research animals, a practice that became widespread from the mid-20th century onwards. wikipedia.orgencyclopedia.pub Early studies in animals, and later in human volunteers, demonstrated that scopolamine could reliably produce transient memory impairments, providing a reversible model to study the role of the cholinergic system in cognition. wikipedia.orgnih.gov

Significance of this compound in Preclinical Neuroscience Research

This compound is a cornerstone of preclinical neuroscience research, primarily due to its reliable and reversible antagonism of the cholinergic system. nih.gov Its ability to permeate the blood-brain barrier and act on central muscarinic receptors makes it an indispensable tool for creating animal models of cognitive impairment. researchgate.net

Modeling Cognitive Dysfunction: A major application of this compound is in the development of animal models that mimic the cognitive deficits seen in conditions like Alzheimer's disease and other forms of dementia. researchgate.netfrontiersin.org By blocking muscarinic receptors, scopolamine induces a state of cholinergic hypofunction, which is a key pathological feature of Alzheimer's disease. researchgate.netdirectivepublications.org This "scopolamine challenge" model is extensively used to screen and evaluate the efficacy of potential cognition-enhancing drugs. nih.govkoreamed.org Researchers can induce a measurable cognitive deficit in tasks such as the Morris water maze, T-maze, or novel object recognition tests, and then assess whether a new compound can reverse these impairments. nih.govnih.govplos.org

Investigating the Cholinergic System's Role in Memory: The compound has been instrumental in elucidating the role of the cholinergic system in different stages of memory. nih.gov Studies using scopolamine have helped differentiate the cholinergic influence on memory acquisition, consolidation, and retrieval. nih.govmurdoch.edu.au For instance, research has shown that scopolamine preferentially disrupts the acquisition and consolidation of new memories, while having less effect on the recall of previously established memories. nih.govmurdoch.edu.au These findings have provided strong evidence for the critical role of acetylcholine in the encoding of new information into long-term memory. wikipedia.orgencyclopedia.pub

Dissecting Neural Circuits: this compound is also employed to investigate the function of specific neural circuits. By observing the behavioral and neurochemical changes following scopolamine administration, researchers can map the cholinergic pathways involved in various cognitive processes. nih.gov For example, studies have shown that scopolamine inhibits cholinergic-mediated glutamate (B1630785) release in the hippocampus, a brain region vital for memory formation. wikipedia.orgencyclopedia.pub Such research provides insights into the complex interplay between different neurotransmitter systems.

Table 2: Key Research Applications of this compound in Preclinical Neuroscience

Research Area Application Key Findings from Studies
Cognitive Impairment Modeling Inducing transient amnesia in animal models to test pro-cognitive drugs. nih.govkoreamed.org Scopolamine reliably impairs performance in various memory tasks (e.g., water maze, T-maze). nih.govplos.org
Cholinergic System Function Investigating the role of acetylcholine in learning and memory processes. nih.gov Cholinergic system is crucial for memory acquisition and consolidation. nih.gov
Alzheimer's Disease Research Simulating cholinergic deficits characteristic of Alzheimer's disease. researchgate.netfrontiersin.org Scopolamine administration can lead to cholinergic dysfunction and increased amyloid-β deposition. researchgate.net
Neurotransmitter Interactions Studying the relationship between cholinergic and other neurotransmitter systems. wikipedia.orgencyclopedia.pub Scopolamine affects glutamate release in the hippocampus, highlighting neurotransmitter interplay. wikipedia.orgencyclopedia.pub

Propiedades

Key on ui mechanism of action

[Acetylcholine] (ACh) is a neurotransmitter that can signal through ligand-gated cation channels (nicotinic receptors) and G-protein-coupled muscarinic receptors (mAChRs). ACh signalling via mAChRs located in the central nervous system (CNS) and periphery can regulate smooth muscle contraction, glandular secretions, heart rate, and various neurological phenomena such as learning and memory. mAChRs can be divided into five subtypes, M1-M5, expressed at various levels throughout the brain. Also, M2 receptors are found in the heart and M3 receptors in smooth muscles, mediating effects apart from the direct modulation of the parasympathetic nervous system. While M1, M3, and M5 mAChRs primarily couple to Gq proteins to activate phospholipase C, M2 and M4 mainly couple to Gi/o proteins to inhibit adenylyl cyclase and modulate cellular ion flow. This system, in part, helps to control physiological responses such as nausea and vomiting. Scopolamine acts as a non-selective competitive inhibitor of M1-M5 mAChRs, albeit with weaker M5 inhibition;  as such, scopolamine is an anticholinergic with various dose-dependent therapeutic and adverse effects. The exact mechanism(s) of action of scopolamine remains poorly understood. Recent evidence suggests that M1 (and possibly M2) mAChR antagonism at interneurons acts through inhibition of downstream neurotransmitter release and subsequent pyramidal neuron activation to mediate neurological responses associated with stress and depression. Similar antagonism of M4 and M5 receptors is associated with potential therapeutic benefits in neurological conditions such as schizophrenia and substance abuse disorders. The significance of these observations to scopolamine's current therapeutic indications of preventing nausea and vomiting is unclear but is linked to its anticholinergic effect and ability to alter signalling through the CNS associated with vomiting.
Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center;  these effects result in prevention of motion-induced nausea and vomiting.
The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.

Número CAS

114-49-8

Fórmula molecular

C17H21NO4.BrH
C17H22BrNO4

Peso molecular

384.3 g/mol

Nombre IUPAC

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide

InChI

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+;

Clave InChI

WTGQALLALWYDJH-BKODDQECSA-N

Impurezas

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine);  (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine);  (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid);  hyoscyamine

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

SMILES isomérico

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

SMILES canónico

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br

Color/Form

Viscous liquid

melting_point

387 °F (decomposes) (NTP, 1992)

Otros números CAS

114-49-8
672-21-9

Descripción física

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

Pictogramas

Acute Toxic; Irritant; Health Hazard

Vida útil

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C;  freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C).
SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/

Solubilidad

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Sinónimos

Apo Dimenhydrinate
Apo-Dimenhydrinate
Aviomarin
Biodramina
Calm X
Calm-X
Cinfamar
Contramareo
Dimen Heumann
Dimen Lichtenstein
Dimenhydrinate
Dimetabs
Dinate
Diphenhydramine Theoclate
DMH
Dramamine
Dramanate
Gravol
Heumann, Dimen
Lünopharm, Reisetabletten
Lichtenstein, Dimen
Marmine
Motion Aid
Motion-Aid
Nausicalm
Reisegold
Reisetabletten Lünopharm
Reisetabletten ratiopharm
Reisetabletten Stada
Reisetabletten-ratiopharm
Rodovan
RubieMen
Stada, Reisetabletten
Superpep
Theoclate, Diphenhydramine
Travel Well
TripTone
Vertigo Vomex
Vertigo-Vomex
Vomacur
Vomex A
Vomisin
Wehamine

Presión de vapor

7.18X10-9 mm Hg at 25 °C (est)

Origen del producto

United States

Mechanistic Insights into Scopolamine Hydrobromide Pharmacology in Research Models

Muscarinic Cholinergic Receptor Antagonism

The primary mechanism of action for scopolamine (B1681570) hydrobromide is its role as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.com This interaction is fundamental to its physiological and cognitive effects observed in research models.

Scopolamine hydrobromide acts as a non-selective antagonist across the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). researchgate.net Its binding affinity is generally considered to be similar for the M1 through M4 subtypes. unnes.ac.id However, research indicates that its antagonist activity at the M5 receptor subtype tends to be weaker in comparison. drugbank.comunnes.ac.id This non-selective profile means that scopolamine can simultaneously block M1, M3, and M5 receptors, which are primarily coupled to Gq proteins, and M2 and M4 receptors, which are coupled to Gi/o proteins. drugbank.comresearchgate.net This broad-spectrum antagonism allows researchers to probe the global functions of the muscarinic cholinergic system. nih.gov

Scopolamine functions as a competitive antagonist at muscarinic receptors. drugbank.comwikipedia.org This means it directly competes with the endogenous neurotransmitter, acetylcholine, for the same binding site on the receptor. drugbank.com By occupying the receptor site without activating it, scopolamine prevents acetylcholine from binding and initiating its normal signaling cascade. This competitive inhibition is reversible and concentration-dependent. The potency of this antagonism is often quantified by the half-maximal inhibitory concentration (IC50), which for this compound at muscarinic acetylcholine receptors has been measured at 55.3 nM. biocrick.comselleckchem.com

Table 1: Muscarinic Receptor Binding Affinity of this compound

ParameterValueReceptor Target
IC5055.3 nMMuscarinic Acetylcholine Receptor

This table summarizes the reported half-maximal inhibitory concentration (IC50) of this compound, indicating its high affinity for muscarinic receptors.

The antagonism of muscarinic receptors by scopolamine has a complex impact on acetylcholine (ACh) neurotransmission. While it blocks the action of ACh at postsynaptic receptors, it also blocks presynaptic M2-subtype autoreceptors. nih.gov These autoreceptors normally function to inhibit further release of ACh; therefore, their blockade by scopolamine leads to a paradoxical increase in the extracellular concentration of acetylcholine in brain regions like the hippocampus. nih.gov

Competitive Binding Mechanisms at Muscarinic Receptors

Interactions with Other Neurotransmitter Systems and Receptors

Research has demonstrated that this compound also acts as a competitive antagonist at serotonin (B10506) 5-HT3 receptors. science.govnih.gov Though its affinity for 5-HT3 receptors is lower than for muscarinic receptors, it is significant enough to be pharmacologically relevant at certain concentrations. nih.gov Studies using electrophysiological and ligand binding techniques have confirmed this interaction. Scopolamine reversibly inhibits 5-HT3 receptor responses with a half-maximal inhibitory concentration (IC50) of 2.09 μM. biocrick.comscience.govnih.gov Competitive binding assays with the 5-HT3 receptor antagonist [3H]granisetron yielded a Ki (inhibition constant) of 6.76 μM. biocrick.comscience.gov This off-target activity is noteworthy as 5-HT3 receptor antagonists are also used to prevent nausea and vomiting, suggesting a potential secondary mechanism for some of scopolamine's effects. nih.gov

Table 2: this compound Affinity for Serotonin 5-HT3 Receptors

ParameterValueMethod
IC502.09 μMInhibition of 5-HT evoked responses
Ki6.76 μMCompetition with [3H]granisetron
pA25.02Schild plot analysis

This table details the key binding and inhibition parameters of scopolamine at the 5-HT3 receptor, confirming its role as a competitive antagonist. Data sourced from electrophysiological and ligand-binding studies. biocrick.comscience.govnih.gov

There is a significant interplay between the cholinergic and glutamatergic systems, particularly in brain regions associated with cognition like the hippocampus. Research indicates that scopolamine's blockade of muscarinic receptors influences the release of glutamate (B1630785). Specifically, scopolamine has been found to inhibit cholinergic-mediated glutamate release within hippocampal neurons. wikipedia.org This action is thought to contribute to its effects on synaptic plasticity and cognitive function, as glutamate is the primary excitatory neurotransmitter in the central nervous system. wikipedia.org The modulation of glutamate release represents an indirect pathway through which scopolamine exerts its profound effects on brain function.

Serotonin 5-HT3 Receptor Affinity and Modulation

Downstream Cellular and Molecular Signaling Pathways

The pharmacological effects of this compound in research models are underpinned by its interaction with muscarinic acetylcholine receptors, which in turn initiates a cascade of downstream cellular and molecular events. These pathways are integral to understanding how scopolamine modulates neuronal function, plasticity, and behavior. Research has particularly illuminated its influence on inhibitory interneurons, key metabolic signaling pathways, neurotrophic factor expression, and the structural remodeling of synapses.

Modulation of GABAergic Interneuron Activity

A significant mechanism underlying scopolamine's action involves the modulation of GABAergic interneurons, particularly within the medial prefrontal cortex (mPFC). nih.govresearchgate.net These interneurons typically exert inhibitory control over glutamatergic pyramidal neurons. Scopolamine, by acting as an antagonist at muscarinic acetylcholine receptors (mAChRs) on these interneurons, reduces their inhibitory output. nih.govunnes.ac.id

One hypothesis suggests that scopolamine blocks M1-type muscarinic ACh receptors (M1-AChRs) located on GABAergic interneurons. nih.govunnes.ac.id This blockade leads to a "disinhibition" of the pyramidal neurons, resulting in an increase in glutamate transmission. nih.govunnes.ac.id This glutamate burst is considered a critical event that initiates further downstream signaling cascades associated with scopolamine's effects. unnes.ac.idmdpi.com

Research using viral-mediated gene transfer to selectively knock down M1-AChR in different cell types has provided specific insights. nih.govresearchgate.netnih.gov These studies have demonstrated that the antidepressant-like responses to scopolamine are blocked when M1-AChRs are knocked down in GABAergic interneurons, but not in glutamatergic pyramidal neurons. nih.govresearchgate.netnih.gov Further investigation has identified that somatostatin (B550006) (SST)-expressing interneurons are key mediators. nih.govresearchgate.netnih.gov Knockdown of M1-AChR specifically in SST interneurons, but not in parvalbumin (PV) interneurons, was sufficient to block the behavioral effects of scopolamine in mouse models. nih.gov This indicates that SST interneurons in the mPFC are a principal target for scopolamine's modulatory effects on local circuitry. nih.govresearchgate.netnih.gov

Table 1: Research Findings on Scopolamine's Modulation of GABAergic Interneurons

Target Neuron TypeReceptor InvestigatedEffect of ScopolamineKey FindingSource
GABAergic Interneurons (mPFC)M1-AChRAntagonism/BlockadeKnockdown of M1-AChR in GABAergic neurons attenuates the antidepressant-like effects of scopolamine. nih.govresearchgate.netnih.gov
Somatostatin (SST) Interneurons (mPFC)M1-AChRAntagonism/BlockadeM1-AChR expression on SST interneurons is required for the antidepressant-like effects of scopolamine. nih.govresearchgate.netnih.gov
Parvalbumin (PV) Interneurons (mPFC)M1-AChRAntagonism/BlockadeKnockdown of M1-AChR in PV interneurons did not block the effects of scopolamine. nih.gov
Glutamatergic Pyramidal Neurons (mPFC)M1-AChRAntagonism/BlockadeKnockdown of M1-AChR in these neurons did not influence the antidepressant effects of scopolamine. nih.govresearchgate.net

Activation of Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Signaling

The disinhibition of pyramidal neurons and subsequent glutamate burst triggers the activation of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. unnes.ac.idmdpi.comnih.gov This pathway is a crucial regulator of protein synthesis and cell growth and is deeply implicated in synaptic plasticity. nih.govfrontiersin.org Studies have shown that a single administration of scopolamine can rapidly increase the activation of mTORC1 signaling in the prefrontal cortex. nih.govresearchgate.net

This activation is evidenced by the increased phosphorylation of key downstream components of the mTORC1 pathway. nih.gov Research in rodent models demonstrates that scopolamine administration leads to a significant induction of phosphorylated mTOR (phospho-mTOR), phosphorylated Akt (protein kinase B), and phosphorylated p70S6 kinase (phospho-S6K) within one to two hours of treatment. unnes.ac.idnih.gov The antidepressant-like behavioral effects of scopolamine are blocked by pretreatment with an mTORC1 inhibitor, such as rapamycin, underscoring the necessity of this pathway for scopolamine's actions. nih.gov It is hypothesized that the activation of mTORC1 is a central mechanism linking the initial receptor blockade to the downstream effects on protein synthesis required for synaptogenesis. mdpi.comnih.gov

Table 2: Effect of Scopolamine on mTORC1 Signaling Pathway Components in the Prefrontal Cortex

Signaling ProteinEffect of Scopolamine AdministrationTime Point Post-AdministrationSource
Phospho-mTORSignificantly increased1 hour nih.gov
Phospho-AktSignificantly increased1 hour nih.gov
Phospho-S6KSignificantly increased1 and 2 hours nih.gov
Phospho-ERKNo significant effect1 hour nih.gov

Brain-Derived Neurotrophic Factor (BDNF) Regulation

Scopolamine administration has been shown to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin vital for neuronal survival, differentiation, and synaptic plasticity. frontiersin.orgplos.orgmdpi.com The effect of scopolamine on BDNF appears to be context-dependent. In models of amnesia, scopolamine has been shown to cause a dose-dependent downregulation of BDNF mRNA and protein expression in the brain, including the cerebrum and hippocampus. plos.orgnih.gov This reduction in BDNF is associated with impaired cognitive function in these models. plos.orgnih.gov

Conversely, in the context of its antidepressant-like effects, scopolamine is reported to increase the expression and release of BDNF. mdpi.comfrontiersin.orgnih.govnih.gov This upregulation of BDNF is considered a key step that stimulates mTORC1 signaling and promotes synaptogenesis. mdpi.comfrontiersin.org Studies have demonstrated that scopolamine can reverse the decreased levels of BDNF observed in animal models of depression. nih.gov The activation of the mTORC1-BDNF signaling pathway in the medial prefrontal cortex is believed to be a crucial mechanism for the antidepressant effects of scopolamine. frontiersin.orgnih.gov This process involves BDNF binding to its receptor, Tyrosine kinase B (TrkB), which in turn activates downstream signaling cascades that enhance synaptic plasticity and protein synthesis. mdpi.comnih.gov

Table 3: Research Findings on Scopolamine's Regulation of BDNF

Experimental ModelBrain RegionEffect on BDNF ExpressionAssociated OutcomeSource
Amnesia Model (Mice)CerebrumDose-dependent downregulationMemory impairment plos.org
Depression Model (Rats)Medial Prefrontal CortexIncreased expressionAntidepressant-like effects frontiersin.orgnih.gov
Depression Model (Mice)Hippocampus & Prefrontal CortexReverses reserpine-induced decreaseAntidepressant-like effects nih.gov
Cognitive Impairment Model (Mice)BrainDecreased expressionMemory dysfunction mdpi.com

Synaptogenesis and Neuronal Plasticity Mechanisms

The culmination of the signaling cascades initiated by scopolamine—including GABAergic disinhibition, glutamate release, and activation of the mTORC1 and BDNF pathways—is the promotion of synaptogenesis and neuronal plasticity. nih.govnih.govacs.org Synaptogenesis, the formation of new synapses, is a fundamental mechanism of structural plasticity that is thought to reverse the synaptic deficits associated with certain neurological conditions. nih.gov

Research demonstrates that a single dose of scopolamine can rapidly increase the number and function of spine synapses on layer V pyramidal neurons in the prefrontal cortex. nih.govresearchgate.net This structural change is hypothesized to be a delayed response to the activation of mTORC1 and the subsequent increase in the synthesis of synaptic proteins. nih.gov These newly formed synapses can restore or enhance neuronal connectivity, leading to lasting changes in circuit function. nih.gov The ability of scopolamine and other psychoplastogens to rapidly promote the regrowth of atrophied dendritic arbors highlights their potential to rewire pathological neural circuits. acs.org This enhancement of neuronal and glial plasticity is also supported by findings that scopolamine's effects can be attenuated by compounds that upregulate markers like glial fibrillary acidic protein (GFAP), which is involved in astrocyte morphology and neuron-glia interactions. nih.gov

Table 4: Summary of Scopolamine's Effects on Synaptogenesis and Plasticity

Observed EffectLocationUnderlying MechanismSource
Increased number and function of spine synapsesLayer V pyramidal neurons (PFC)Requires mTORC1 signaling and increased glutamate transmission. nih.govresearchgate.net
Promotion of dendritic growth/arbor complexityCortical neurons (in vitro)Initiated by transient stimulation; linked to AMPA receptor, TrkB, and mTOR activation. acs.org
Increased synthesis of synaptic proteinsPrefrontal CortexConsidered a result of mTORC1 activation. nih.gov
Modulation of glial plasticity markers (e.g., GFAP)Mouse cerebrumScopolamine downregulates GFAP; this is linked to its effects on memory. nih.gov

Scopolamine Hydrobromide As an Experimental Model of Cognitive Impairment

Theoretical Frameworks of Cholinergic Hypothesis in Cognitive Research

The cholinergic hypothesis, first proposed over two decades ago, posits that a decline in cognitive functions, particularly in aging and Alzheimer's disease, is substantially attributable to a dysfunction in acetylcholine-producing neurons in the brain. nih.gov This framework suggests that functional disturbances in cholinergic activity are a key factor in memory loss and related cognitive issues. nih.gov Consequently, restoring cholinergic function could potentially alleviate the severity of this cognitive decline. nih.gov The central nervous system's cholinergic system is crucial for cognitive processes, and its impairment is linked to a variety of memory and cognitive deficits. mdpi.com

Evidence supporting this hypothesis comes from several areas. Psychopharmacological studies have shown that cholinergic antagonists, like scopolamine (B1681570), can induce cognitive deficits, while cholinergic agonists can enhance cognitive function. nih.govworldscientific.com Furthermore, a correlation exists between cognitive impairments and a decrease in cholinergic markers in specific brain pathways, either through pathological conditions or experimental induction. worldscientific.com The degeneration of cholinergic neurons in the basal forebrain, a primary source of cholinergic output to the cerebral cortex, is particularly implicated in impaired learning, memory, and attention. mdpi.comnih.gov

The muscarinic cholinergic system, a key component of this circuitry, plays a significant role in modulating normal cognition. nih.gov Muscarinic receptor antagonists are known to impair attention, learning, and memory. nih.gov Conversely, agonists that activate these receptors have demonstrated cognition-enhancing properties. nih.gov The hippocampus, a brain region rich in nicotinic acetylcholine (B1216132) receptors and critical for memory, is heavily influenced by cholinergic signaling. mdpi.comnih.gov Acetylcholine modulates hippocampal plasticity, which is a cellular basis for learning and memory. nih.gov

While the cholinergic hypothesis has been a foundational concept, some studies have presented challenges, noting that in early stages of Alzheimer's disease, deficits in cholinergic enzymes may not be apparent, suggesting a more complex interplay of neurotransmitter systems. jamanetwork.com Nevertheless, the cholinergic system is considered one of several interacting systems whose failure contributes to the pathogenesis of Alzheimer's disease. researchgate.net The hypothesis continues to evolve, expanding from a primary focus on memory to include broader cognitive functions modulated by complex brain networks. mmu.ac.uk

Induction of Cognitive Dysfunction in Animal Models

Scopolamine hydrobromide is widely utilized in preclinical research to create animal models of cognitive impairment, mimicking deficits observed in human conditions like dementia and Alzheimer's disease. nih.govinforang.comwho.int As a nonselective muscarinic receptor antagonist, scopolamine blocks the action of acetylcholine at these receptors, leading to a temporary and reversible disruption of cholinergic neurotransmission. einj.orgwikipedia.orgkoreamed.org This induced cholinergic deficit results in impairments in learning, memory, and other cognitive functions, providing a valuable tool for screening potential therapeutic agents. researchgate.netresearchgate.net

The scopolamine-induced cognitive deficit model has been established and characterized in various animal species, most notably in rodents (rats and mice) and non-human primates.

Rodents: In rodents, scopolamine administration reliably produces impairments in a range of cognitive tasks. who.int These models are frequently used due to their cost-effectiveness and the availability of well-validated behavioral tests. koreamed.org For instance, studies in rats have shown that scopolamine impairs performance in tasks assessing spatial memory, such as the Morris water maze and the eight-arm radial maze. researchgate.netscielo.br Similarly, in mice, scopolamine induces deficits in tasks like the Y-maze and passive avoidance tests, which measure short-term and long-term memory, respectively. inforang.comjst.go.jp Chronic administration of scopolamine in rodents can lead to more persistent changes in pathways mediated by cholinergic neurons. researchgate.net

Primates: Non-human primates, with their more complex cognitive abilities and brain structures closer to humans, offer a valuable translational model. In rhesus monkeys, scopolamine has been shown to impair performance on spatial delayed response tasks, mimicking the deficits seen in aged primates and human dementia patients. nih.gov Studies in marmosets have demonstrated that scopolamine impairs short-term spatial memory and fear-learning. nih.gov The use of primate models allows for the evaluation of cognitive functions that are more difficult to assess in rodents, providing a bridge between preclinical findings and clinical applications. researchgate.net

The development of these species-specific models allows researchers to investigate the neurobiological underpinnings of cognitive dysfunction and to test the efficacy of novel therapeutic interventions in a controlled setting.

The administration of this compound in animal models leads to quantifiable impairments across several cognitive domains, providing a detailed picture of the role of the cholinergic system in these functions.

Scopolamine has been consistently shown to impair the acquisition of new information and skills in animal models. who.int This is demonstrated in tasks where the animal must learn a new rule or association to receive a reward or avoid an aversive stimulus. For example, in active avoidance tasks, rats treated with scopolamine show a reduced ability to learn to avoid a footshock. researchgate.net Similarly, in spatial learning tasks like the Morris water maze, scopolamine-treated animals take longer to learn the location of a hidden platform. researchgate.net This deficit in learning acquisition is attributed to scopolamine's blockade of muscarinic receptors, which are crucial for the initial encoding of new memories. wikipedia.org

One of the most prominent effects of scopolamine is the disruption of short-term memory. who.int This is often assessed using tasks that require the animal to hold information for a brief period. In the Y-maze task, which relies on the animal's natural tendency to explore novel arms, scopolamine-treated mice show a decrease in spontaneous alternations, indicating impaired working memory. inforang.com Similarly, in delayed non-matching-to-sample tasks in primates, scopolamine impairs the ability to remember a previously presented object. nih.gov The passive avoidance task is another widely used paradigm where scopolamine reduces the latency to enter a dark compartment where a footshock was previously received, demonstrating a deficit in short-term aversive memory. einj.orgjst.go.jp

Scopolamine administration consistently produces deficits in spatial memory, which is heavily dependent on the hippocampus and its cholinergic inputs. nih.govexlibrisgroup.com This is evident in tasks that require the animal to navigate using spatial cues. In the Morris water maze, scopolamine-treated rodents spend less time in the target quadrant where the platform was previously located during a probe trial, indicating impaired spatial recall. scielo.brmdpi.com The eight-arm radial maze is another task where scopolamine increases errors, as animals are less able to remember which arms they have already visited to obtain a food reward. mdpi.com In primates, scopolamine impairs performance on spatial delayed response tasks, further highlighting the critical role of the cholinergic system in processing and retaining spatial information. nih.gov

Interactive Data Tables

Table 1: Effects of Scopolamine on Learning and Memory Tasks in Rodents

SpeciesTaskCognitive Domain AffectedObserved Effect
RatMorris Water MazeSpatial Learning & MemoryIncreased latency to find the hidden platform; less time in the target quadrant. researchgate.netscielo.br
RatEight-Arm Radial MazeSpatial Working MemoryIncreased number of errors (re-entering previously visited arms). mdpi.com
RatActive AvoidanceLearning AcquisitionDecreased avoidance of aversive stimulus. researchgate.net
MouseY-MazeShort-Term/Working MemoryReduced spontaneous alternation behavior. inforang.com
MousePassive AvoidanceShort-Term & Long-Term MemoryDecreased latency to enter the dark compartment. jst.go.jp
MouseNovel Object RecognitionRecognition MemoryReduced time spent exploring the novel object. nih.gov

Table 2: Scopolamine-Induced Cognitive Impairment in Primates

SpeciesTaskCognitive Domain AffectedObserved Effect
Rhesus MonkeySpatial Delayed ResponseSpatial MemoryImpaired performance, mimicking deficits in aged primates. nih.gov
Rhesus MonkeyDelayed Matching-to-SampleRecognition MemoryDecreased accuracy in matching a sample stimulus. researchgate.net
MarmosetSpontaneous Object-LocationSpatial MemoryImpaired ability to detect changes in the spatial location of objects. nih.gov
MarmosetFear-Motivated BehaviorFear LearningDeficits in learning associated with an aversive stimulus. nih.gov

Characterization of Impaired Cognitive Domains

Visual Recognition and Visuospatial Memory Alterations

This compound administration has been demonstrated to produce detrimental effects on visual recognition memory and visuospatial memory. wikipedia.orgnih.gov Studies have shown that scopolamine impairs the encoding of visual stimuli for subsequent recognition. bu.edu In human trials, subjects administered scopolamine showed deficits in visual recognition memory tasks. nih.govbu.edu For instance, in one study, individuals who received scopolamine had difficulty recognizing previously studied complex visual images compared to a control group. bu.edu

Visuospatial memory, the ability to recall the location of objects in space, is also significantly affected. wikipedia.org Research using tasks like the Groton Maze Learning Test has revealed that scopolamine leads to performance deficits in measures of spatial memory. nih.gov These impairments include an increase in errors related to working memory processes, such as perseverative and rule-break errors, which remain significant even after accounting for scopolamine-induced slowing of visuomotor speed. nih.gov

Table 1: Effects of this compound on Visual and Visuospatial Tasks

Cognitive Task Observed Deficit Supporting Evidence
Visual Recognition Impaired ability to recognize previously seen images. nih.govbu.edu Studies show scopolamine affects responses to studied items. bu.edu
Visuospatial Memory Deficits in recalling the location of objects. wikipedia.orgnih.gov Increased errors in maze learning tasks. nih.gov
Verbal Recall and Psychomotor Speed Effects

The administration of this compound consistently leads to impairments in verbal recall and can affect psychomotor speed. wikipedia.orgnih.gov Numerous studies have documented significant deficits in verbal memory, particularly in tasks that require the free recall of newly learned information. wikipedia.orgnih.gov For example, subjects given scopolamine show a reduced ability to recall lists of words compared to placebo groups. nih.govmurdoch.edu.au This effect is attributed to scopolamine's interference with the initial acquisition and encoding of verbal information into long-term memory. murdoch.edu.au

The impact of scopolamine on psychomotor speed is also a notable finding. nih.govnih.gov While some earlier studies suggested that scopolamine did not generally impair psychomotor speed, more recent and comprehensive assessments have shown otherwise. nih.govswansea.ac.uk Scopolamine has been found to produce deficits in psychomotor performance, although these effects can sometimes be less pronounced than the impairments observed in memory tasks. nih.gov The degree of impairment can be dose-dependent. nih.gov

Table 2: this compound's Impact on Verbal and Psychomotor Functions

Cognitive Function Effect of Scopolamine Key Findings
Verbal Recall Significant impairment. wikipedia.orgnih.govnih.gov Reduced ability to recall word lists and other verbal information. nih.govmurdoch.edu.au
Episodic Memory and Memory Retention

This compound has a profound impact on episodic memory, which is the memory of autobiographical events, and on the retention of newly acquired memories. wikipedia.orgbu.edunih.gov Research has consistently shown that scopolamine significantly impairs episodic memory. wikipedia.orgnih.gov This includes a reduced ability to recall specific events or experiences, a key feature of the cognitive deficits induced by the drug. bu.edu

Memory retention, the ability to store information over time, is also severely compromised by scopolamine. wikipedia.orgmedcraveonline.com Studies have demonstrated that scopolamine impairs the consolidation of new memories, leading to a faster rate of forgetting. researchgate.net This deficit in memory retention is a hallmark of the amnesic effects of scopolamine and is a primary reason for its use in creating animal models of memory impairment. medcraveonline.comresearchgate.net

Table 3: Influence of this compound on Episodic Memory and Retention

Memory Process Effect of Scopolamine Research Observations
Episodic Memory Significant impairment. wikipedia.orgnih.gov Reduced recall of specific personal events and experiences. bu.edu

Neurobiological Correlates of Scopolamine-Induced Cognitive Impairment

The cognitive deficits induced by this compound are rooted in its effects on various neurobiological processes. These include direct interference with the cholinergic system, as well as indirect influences on pathological processes associated with neurodegenerative diseases like Alzheimer's disease.

Cholinergic Dysfunction and Deficits

The primary neurobiological mechanism underlying scopolamine's cognitive effects is the induction of a temporary state of cholinergic dysfunction. wikipedia.orgmedcraveonline.comeuropeanreview.org Scopolamine acts as a non-selective muscarinic acetylcholine receptor antagonist, blocking the action of the neurotransmitter acetylcholine (ACh) in the brain. wikipedia.orgnih.govpnas.org ACh is critically involved in various cognitive functions, including attention, learning, and memory. mdpi.com By blocking muscarinic receptors, scopolamine disrupts cholinergic neurotransmission, which is essential for the proper functioning of brain regions like the hippocampus and cortex, areas vital for memory formation. wikipedia.orgmdpi.com This disruption of the cholinergic system is a key reason why scopolamine is widely used to model the cognitive deficits seen in conditions characterized by cholinergic decline, such as Alzheimer's disease. wikipedia.orgmdpi.com

Amyloid-Beta (Aβ) Deposition Processes

Recent research suggests that the effects of scopolamine may extend beyond acute cholinergic blockade to influence processes related to amyloid-beta (Aβ) deposition, a key pathological hallmark of Alzheimer's disease. researchgate.netacs.org Studies in animal models have shown that chronic administration of scopolamine can lead to an increase in the levels of Aβ. mdpi.comresearchgate.net It is proposed that scopolamine may increase the production of the amyloid precursor protein (APP) and the activity of beta-secretase, an enzyme involved in the generation of Aβ. researchgate.net This leads to higher amounts of Aβ, which can then aggregate into plaques. nsj.org.sansj.org.sanih.gov

Tau Protein Hyperphosphorylation Patterns

In addition to its effects on Aβ, scopolamine has also been implicated in the hyperphosphorylation of tau protein, another central feature of Alzheimer's disease pathology. nih.govnsj.org.sa Tau is a protein that helps stabilize microtubules in neurons. In Alzheimer's disease, tau becomes abnormally hyperphosphorylated, causing it to aggregate into neurofibrillary tangles inside neurons, leading to neuronal dysfunction and death. nepjol.infokoreascience.kr Animal studies have demonstrated that scopolamine administration can increase the levels of phosphorylated tau protein in the brain, including the hippocampus and prefrontal cortex. nsj.org.sanih.govnepjol.info This suggests that cholinergic dysfunction induced by scopolamine may contribute to the pathological cascade that leads to tauopathy.

Oxidative Stress Induction and Mechanisms

This compound administration is a well-established method for inducing cognitive deficits in preclinical research, and one of the key underlying mechanisms is the induction of oxidative stress within the brain. nih.govspandidos-publications.com Research has consistently shown that scopolamine disrupts the delicate balance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense systems. spandidos-publications.com This disruption leads to a state of oxidative stress, which is implicated in the neuronal damage and cognitive impairment observed in this model. nih.govjpreventionalzheimer.com

The mechanisms of scopolamine-induced oxidative stress involve several interconnected pathways. It has been shown to increase lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cellular damage. researchgate.net A common marker for this process, malondialdehyde (MDA), is significantly elevated in the hippocampus and other brain regions following scopolamine treatment. researchgate.netscience.gov

Furthermore, scopolamine administration has been found to decrease the activity of crucial endogenous antioxidant enzymes. researchgate.net These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), are responsible for neutralizing harmful free radicals. researchgate.net By diminishing the efficacy of these protective enzymes, scopolamine exacerbates the damaging effects of ROS on neuronal cells. researchgate.net Some studies also suggest that scopolamine-induced oxidative stress may be linked to the upregulation of DNA damage markers, indicating that the impact of oxidative stress extends to the genetic material within neurons. spandidos-publications.com This cascade of oxidative damage contributes significantly to the neurotoxicity and cognitive deficits that characterize the scopolamine model. spandidos-publications.comjpreventionalzheimer.com

Table 1: Effects of this compound on Oxidative Stress Markers

MarkerEffect of ScopolamineImplication
Malondialdehyde (MDA) IncreasedIndicates lipid peroxidation and cell membrane damage. researchgate.net
Superoxide Dismutase (SOD) DecreasedReduced ability to neutralize superoxide radicals. researchgate.net
Catalase (CAT) DecreasedImpaired decomposition of hydrogen peroxide. researchgate.net
Glutathione Peroxidase (GPx) DecreasedDiminished capacity to reduce hydrogen peroxide and lipid hydroperoxides. researchgate.net
Reactive Oxygen Species (ROS) IncreasedGeneral increase in damaging free radicals. spandidos-publications.com
Hippocampal Neuronal Integrity and Loss

The hippocampus, a brain region critical for learning and memory, is particularly vulnerable to the effects of this compound. Histological studies have revealed significant damage to hippocampal neuronal integrity following scopolamine administration. researchgate.netnih.gov This damage manifests as observable neuronal loss and morphological changes in key hippocampal subfields, such as the CA1 and dentate gyrus (DG) regions. jpreventionalzheimer.comresearchgate.net

Research has documented a notable reduction in the number of neurons in the hippocampus of animals treated with scopolamine. researchgate.net This neuronal loss is often accompanied by histopathological features such as atrophied pyramidal cells, which are the principal excitatory neurons in the hippocampus, and hyperchromatic staining, which can indicate cellular stress and pyknosis, a form of irreversible chromatin condensation. nih.gov Furthermore, an increase in glial cells and astrogliosis, the proliferation of astrocytes in response to neuronal damage, is often observed, signifying an active neuroinflammatory and neurodegenerative process. jpreventionalzheimer.comnih.gov

The observed neuronal loss is not uniform and can be dose-dependent, with higher doses of scopolamine leading to more pronounced cell death. researchgate.net The degeneration of neurons and the presence of cellular vacuolations suggest that scopolamine can trigger neurodegenerative cascades. nih.gov While some studies suggest these effects might be transient, others indicate the potential for lasting damage to hippocampal circuitry, contributing to the persistent cognitive deficits seen in this model. researchgate.netbiorxiv.org The restoration of these depleted hippocampal Nissl granules, which are essential for protein synthesis and neuronal function, has been a target for potential therapeutic interventions. mdpi.com

Table 2: Histopathological Changes in the Hippocampus Induced by this compound

Histopathological FeatureObservationConsequence
Neuronal Number Decreased in CA1 and DG regions. jpreventionalzheimer.comresearchgate.netContributes to cognitive impairment.
Pyramidal Cells Atrophied and hyperchromatic. nih.govIndicates cellular stress and damage.
Glial Cells Increased number and astrogliosis. jpreventionalzheimer.comnih.govReflects neuroinflammatory response.
Cellular Integrity Loss of integrity and cellular vacuolations. nih.govSuggests neurodegenerative processes.
Nissl Granules Depletion. mdpi.comImpaired protein synthesis and neuronal function.
Place Cell and Neural Ensemble Properties Disruption

This compound profoundly disrupts the finely tuned activity of hippocampal place cells and the coordinated firing of neural ensembles, which are fundamental for spatial navigation and memory. nih.govbiorxiv.orgcogstate.com Place cells are neurons in the hippocampus that become active when an animal enters a specific location in its environment, known as the place field. The collective activity of these cells forms a neural representation of the spatial environment.

Administration of scopolamine significantly impairs the stability and precision of these place fields. nih.govcogstate.com Studies using in-vivo calcium imaging have shown that while place cells may still exhibit some location-specific firing after scopolamine treatment, the consistency and accuracy of this firing are greatly diminished. biorxiv.orgcogstate.com The spatial information content of individual place cells is reduced, and there is an increase in "off-field" firing, where neurons fire outside their designated place fields. cogstate.com This leads to a less reliable and more noisy spatial code.

Table 3: Effects of this compound on Hippocampal Place Cells and Neural Ensembles

ParameterEffect of ScopolamineFunctional Implication
Place Cell Stability DecreasedUnreliable spatial representation. nih.govcogstate.com
Spatial Information Content ReducedLess precise encoding of location. nih.govbiorxiv.org
Neural Firing Rate DecreasedAltered overall network activity. nih.gov
Number of Active Neurons ReducedDiminished neural representation. nih.gov
Decoding Accuracy DecreasedImpaired ability to determine position from neural activity. nih.govcogstate.com
Phase Precession DegradedDisrupted temporal coding of spatial information. nih.gov

Validity and Limitations of the Scopolamine Challenge Model in Preclinical Research

The scopolamine challenge model, which involves inducing transient cognitive deficits through the administration of scopolamine, is a widely utilized tool in preclinical research for screening potential cognitive-enhancing drugs. biorxiv.orgbiorxiv.org However, the model possesses both notable validity and significant limitations that must be carefully considered when interpreting experimental outcomes. biorxiv.orgbiorxiv.org

Predictive Validity Assessments

The predictive validity of the scopolamine model, which refers to its ability to predict the efficacy of a compound in clinical populations, is a subject of ongoing debate. biorxiv.orgbiorxiv.org The model is predicated on the cholinergic hypothesis of memory dysfunction, which is a hallmark of conditions like Alzheimer's disease. nih.gov In this context, the model has shown some success in identifying compounds that act on the cholinergic system.

However, a significant criticism of the scopolamine challenge is its tendency to produce a high number of false positives. nih.govbiorxiv.org This means that many compounds that reverse scopolamine-induced deficits in animals fail to demonstrate efficacy in human clinical trials for dementia. This high false-positive rate suggests that the model may not fully recapitulate the complex and multifactorial pathology of neurodegenerative diseases. Despite these limitations, some research suggests that the scopolamine challenge test may be a viable screening tool for identifying individuals at risk for amyloid-beta-related cognitive decline in the preclinical stages of Alzheimer's disease, indicating some level of predictive value in specific contexts. cogstate.com

Peripheral Confounds and Methodological Considerations

A major limitation of the scopolamine model is the presence of peripheral side effects that can confound the interpretation of cognitive assessments. nih.govbiorxiv.orgbiorxiv.org Scopolamine acts on muscarinic receptors throughout the body, not just in the brain. These peripheral effects can include changes in cardiovascular function, pupil dilation, and dry mouth, which can indirectly impact an animal's performance in behavioral tasks, independent of any direct effects on cognition. biorxiv.orgbiorxiv.org For instance, an animal's motivation, sensory perception, or motor activity could be altered, leading to performance deficits that are mistakenly attributed to cognitive impairment.

Biosynthesis and Biotechnological Production of Scopolamine Hydrobromide

Natural Biosynthetic Pathways in Solanaceae Plants

The biosynthesis of scopolamine (B1681570) occurs predominantly in the roots of various Solanaceae species, including those from the genera Atropa, Datura, Duboisia, and Hyoscyamus. nih.govoup.comoup.com The synthesized alkaloids are subsequently translocated to the aerial parts of the plant for storage. nih.gov The entire pathway can be conceptualized in three main stages: the formation of the tropane (B1204802) ring from the amino acid ornithine, the synthesis of tropic acid from phenylalanine, and finally, the esterification of these two precursors followed by an epoxidation reaction to form scopolamine. researchgate.net The complete biosynthetic pathway involves at least 13 enzymatic steps. mdpi.com

The journey towards scopolamine begins with the amino acid L-ornithine, which serves as the primary precursor for the tropane ring. researchgate.net L-ornithine is converted to putrescine through decarboxylation. researchgate.net An alternative route to putrescine exists from L-arginine via a three-step enzymatic process. researchgate.netresearchgate.net However, studies using enzyme inhibitors in Atropa belladonna have indicated that the pathway originating from ornithine is the major contributor to tropane alkaloid biosynthesis. acs.org Putrescine stands as a critical intermediate, channeling into the production of various alkaloids. nih.govresearchgate.net

The conversion of precursors into the final scopolamine molecule is orchestrated by a series of specific enzymes. The genes encoding many of these enzymes have been identified, paving the way for metabolic engineering approaches.

Following its synthesis, putrescine is methylated to form N-methylputrescine. This reaction is catalyzed by putrescine N-methyltransferase (PMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govfrontiersin.orgscispace.com This step is considered the first committed step that directs the metabolic flow specifically towards tropane and nicotine (B1678760) alkaloids, diverting putrescine from other polyamine pathways. researchgate.netnih.govpnas.org PMT is a key regulatory point in the pathway, and its activity has been shown to be a flux-limiting step. nih.gov The PMT enzyme and its corresponding gene have been identified and studied in various Solanaceae species, including Atropa belladonna, Hyoscyamus niger, and Datura stramonium. nih.govnih.govnih.gov Interestingly, PMT is believed to have evolved from spermidine (B129725) synthases (SPDS), enzymes involved in primary polyamine metabolism. frontiersin.orgscispace.comnih.gov

The subsequent step involves the oxidative deamination of N-methylputrescine to 4-methylaminobutanal, which is catalyzed by a copper-containing enzyme, N-methylputrescine oxidase (MPO). nih.govnumberanalytics.comoup.com The resulting 4-methylaminobutanal spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. wikipedia.orgnih.gov This cation is a central intermediate in the biosynthesis of all tropane alkaloids. nih.gov MPO has been characterized in tobacco and is understood to have evolved from diamine oxidases (DAOs) to specifically metabolize N-methylated putrescine for alkaloid synthesis in the Solanaceae family. oup.com

The final and crucial steps in scopolamine biosynthesis are catalyzed by a single bifunctional enzyme, hyoscyamine (B1674123) 6β-hydroxylase (H6H). nih.gov This enzyme is a 2-oxoglutarate-dependent dioxygenase that first hydroxylates l-hyoscyamine (B7768854) to produce 6β-hydroxyhyoscyamine (also known as anisodamine). nih.govmdpi.comnih.gov In the second step, the same enzyme catalyzes the epoxidation of 6β-hydroxyhyoscyamine to form the 6,7-β-epoxide ring, yielding scopolamine. mdpi.comnih.govscirp.org The hydroxylase activity of H6H is generally much more efficient than its epoxidase activity, which often makes the final epoxidation step rate-limiting. nih.govnih.gov The h6h gene has been isolated from several species, including Hyoscyamus niger, and its overexpression in hairy root cultures of various plants has been shown to significantly increase the scopolamine-to-hyoscyamine ratio, confirming its key role in determining the final alkaloid profile. nih.govoup.com

Interactive Data Tables

Key Enzymes in Scopolamine Biosynthesis

Enzyme NameAbbreviationEC NumberFunctionPrecursorProduct
Ornithine DecarboxylaseODC4.1.1.17DecarboxylationL-ornithinePutrescine
Putrescine N-MethyltransferasePMT2.1.1.53N-methylation of putrescinePutrescineN-methylputrescine
N-Methylputrescine OxidaseMPO1.4.3.6Oxidative deaminationN-methylputrescine4-methylaminobutanal
Hyoscyamine 6β-HydroxylaseH6H1.14.11.11Hydroxylation and EpoxidationL-hyoscyamineScopolamine
Putrescine Oxidase Catalysis

Spatial and Cellular Compartmentalization of Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids (TAs), including scopolamine, is a complex process characterized by a high degree of spatial and cellular compartmentalization within the plant. researchgate.netnih.gov In species of the Solanaceae family, the primary site of TA biosynthesis is the roots. nih.govpnas.org Following synthesis, the alkaloids are transported to the aerial parts of the plant, such as leaves and stems, for storage. nih.gov While the exact transport mechanism is not fully elucidated, it is widely presumed to occur through the xylem. nih.gov

Within the root, the biosynthetic pathway is further segregated into different cell types and subcellular organelles. researchgate.net The initial steps of the pathway, involving enzymes from amino acid and polyamine metabolism, are thought to occur in various compartments, including the chloroplast, peroxisomes, and cytosol. pnas.org Key enzymes in the scopolamine pathway have been localized to specific root tissues. For instance, putrescine N-methyltransferase (PMT), which catalyzes the first committed step in the biosynthesis of the tropane ring, has been found to be expressed in the pericycle. nih.govmdpi.com Similarly, hyoscyamine 6β-hydroxylase (H6H), the enzyme responsible for the conversion of hyoscyamine to scopolamine, is also localized in the pericycle of young roots. oup.commdpi.comresearchgate.netresearchgate.net

However, other enzymes in the pathway exhibit different localization patterns. Tropinone (B130398) reductase I (TR-I), which reduces tropinone to tropine (B42219), is found in the endodermis and cortex. nih.govoup.com This differential localization of enzymes suggests the necessity of transporting pathway intermediates across different cell layers within the root. scispace.com For example, intermediates formed in the endodermis may need to be transported to the pericycle for subsequent reactions. nih.gov

The final steps of scopolamine biosynthesis, including the conversion of littorine (B1216117) to hyoscyamine and then to scopolamine, involve enzymes located in the endoplasmic reticulum. pnas.org The complexity of this spatial organization is further highlighted by the fact that the entire biosynthetic pathway, from primary metabolites to the final alkaloid, is distributed across multiple tissues, cell types, and organelles. researchgate.netnih.gov This intricate compartmentalization underscores the coordinated effort required for the plant to produce these valuable secondary metabolites.

Engineered Biosynthesis and Metabolic Engineering Approaches

Metabolic engineering offers a promising avenue for enhancing the production of scopolamine hydrobromide, overcoming the limitations of traditional agricultural extraction. These approaches focus on modifying the genetic makeup of organisms to optimize the biosynthetic pathway, leading to increased yields of the target compound. Two primary platforms are being explored for the engineered biosynthesis of scopolamine: transgenic plant systems and microbial biosynthesis platforms.

Transgenic Plant Systems (e.g., Hairy Root Cultures)

Transgenic plant systems, particularly hairy root cultures induced by Agrobacterium rhizogenes, have emerged as a popular method for producing secondary metabolites synthesized in roots. mdpi.com Hairy roots are characterized by their rapid growth, genetic stability, and high capacity for secondary metabolite production, making them an ideal system for metabolic engineering of scopolamine. mdpi.com

A key strategy in metabolic engineering is the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway. In the context of scopolamine production, putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H) have been identified as critical bottlenecks.

Gene Overexpressed Plant System Observed Effect on Alkaloid Production
pmt (putrescine N-methyltransferase)Hyoscyamus muticus hairy rootsIncreased accumulation of N-methylputrescine and tropane alkaloids. mdpi.com
h6h (hyoscyamine 6β-hydroxylase)Atropa belladonna hairy rootsSignificant increase in the conversion of hyoscyamine to scopolamine, leading to higher scopolamine yields.

Beyond the overexpression of single enzymes, several other strategies are employed to enhance scopolamine yield in hairy root cultures. These include:

Precursor Feeding: Supplying the culture medium with precursors of the biosynthetic pathway, such as ornithine or phenylalanine, can boost the production of scopolamine by increasing the availability of building blocks for its synthesis.

Optimization of Culture Conditions: Fine-tuning environmental factors like nutrient composition, pH, and temperature of the culture medium can significantly impact the growth of hairy roots and their metabolic activity, leading to improved scopolamine accumulation.

Silencing of Competing Pathways: In some cases, metabolic pathways that compete for the same precursors as the scopolamine pathway can be downregulated or silenced using techniques like RNA interference (RNAi). This redirects the metabolic flux towards the desired product.

Biotransformation: This strategy involves providing an intermediate of the pathway, such as hyoscyamine, to transgenic cultures that are specifically engineered to efficiently convert it to the final product. For example, transgenic tobacco hairy roots overexpressing the h6h gene can be used for the biotransformation of hyoscyamine into scopolamine. mdpi.com

Overexpression of Rate-Limiting Enzymes (e.g., PMT, H6H)

Microbial Biosynthesis Platforms (e.g., Yeast)

The reconstruction of plant biosynthetic pathways in microorganisms like the yeast Saccharomyces cerevisiae represents a frontier in metabolic engineering. researchgate.net This approach offers several advantages, including rapid growth cycles, scalable fermentation processes, and the potential for de novo synthesis of complex molecules from simple carbon sources. researchgate.netmdpi.com

The entire biosynthetic pathway for tropane alkaloids, including scopolamine, has been successfully reconstructed in yeast. researchgate.netmdpi.com This monumental undertaking involved the identification and transfer of all the necessary plant genes into the yeast genome. mdpi.com The process required positioning over twenty proteins from diverse origins—yeast, bacteria, plants, and animals—across six different subcellular locations within the yeast cell to mimic the spatial organization found in plants. researchgate.netresearchgate.net

Functional Genomics and Enzyme Discovery in Heterologous Hosts

The production of this compound through biotechnological means has pivoted towards the use of engineered microbial hosts, such as Escherichia coli and the baker's yeast Saccharomyces cerevisiae. twistbioscience.comnih.govmpg.de This strategy offers a potential alternative to agricultural extraction, which can be susceptible to environmental and geopolitical instabilities. twistbioscience.comnih.gov The successful reconstruction of the complex scopolamine biosynthetic pathway in these microorganisms relies heavily on functional genomics for identifying unknown enzymes and on protein engineering to optimize their activity in a non-native cellular environment. mpg.denih.gov

Functional genomics has been instrumental in elucidating the complete biosynthetic pathway of scopolamine, which for a long time had missing enzymatic steps. nih.govresearchgate.net A significant breakthrough was the identification of the previously unknown hyoscyamine dehydrogenase (HDH). nih.gov Researchers utilized a functional genomics approach by mining transcriptome data from the scopolamine-producing plant Atropa belladonna. mpg.denih.gov By searching for genes that were co-expressed with known tropane alkaloid (TA) biosynthesis genes, they identified a list of potential candidates. nih.gov These candidates were then screened for their activity by expressing them in engineered yeast, leading to the successful discovery of HDH, the enzyme responsible for converting hyoscyamine aldehyde to hyoscyamine. twistbioscience.comnih.gov This discovery filled a critical gap in the pathway, enabling the complete de novo synthesis of scopolamine in a heterologous host. mdpi.com

The heterologous production of scopolamine is a complex metabolic engineering challenge, requiring the functional expression of numerous enzymes, some of which are difficult to produce in microbial systems. acs.org The entire pathway involves more than 20 enzymes from diverse origins—including plants, bacteria, and yeast itself—which must be strategically positioned across various subcellular compartments to function correctly. nih.gov

Key enzymes in the pathway have been specific targets for discovery, characterization, and engineering to enhance production yields.

Putrescine N-methyltransferase (PMT): This enzyme catalyzes the first committed step in tropane alkaloid biosynthesis, making it a primary target for metabolic engineering. nih.govnih.gov Overexpression of the pmt gene has been shown to improve the production of pathway intermediates. nih.gov

Hyoscyamine 6β-hydroxylase (H6H): As the enzyme that catalyzes the final two steps in scopolamine synthesis—the conversion of hyoscyamine to 6β-hydroxyhyoscyamine and then to scopolamine—H6H is frequently a rate-limiting factor. nih.govoup.commdpi.com The gene from Hyoscyamus niger (HnH6H) has been widely used in metabolic engineering efforts. researchgate.net Overexpression of H6H can significantly increase the scopolamine-to-hyoscyamine ratio in engineered systems. oup.com Furthermore, protein engineering of H6H from Anisodus acutangulus in E. coli resulted in a mutant with a 3.4-fold improvement in hydroxylation activity. nih.gov

Littorine Synthase (LS): Functional expression of this key plant enzyme, which generates a central intermediate, proved challenging in yeast. nih.govacs.org Protein engineering was required to achieve activity; specifically, an N-terminal fusion strategy was developed to ensure the enzyme was correctly trafficked to the vacuole, where it could perform its function. nih.govpnas.org

The simultaneous overexpression of multiple pathway genes is a particularly effective strategy. For instance, the co-expression of pmt and h6h in hairy root cultures of Hyoscyamus niger led to a substantial increase in scopolamine accumulation. nih.govnih.gov

Table 1: Key Enzymes in Heterologous Scopolamine Biosynthesis This table is interactive. You can sort and filter the data.

Enzyme Abbreviation Function Source Organism (Gene) Heterologous Host(s) Citation(s)
Putrescine N-methyltransferase PMT Catalyzes the N-methylation of putrescine, the first committed step. Nicotiana tabacum Hyoscyamus niger (hairy roots), Atropa belladonna nih.govresearchgate.net
Tropinone Reductase I TR-I Reduces tropinone to tropine. Hyoscyamus niger Saccharomyces cerevisiae nih.govmdpi.com
Littorine Synthase LS Condenses tropine and phenyllactic acid glucoside to produce littorine. Atropa belladonna Saccharomyces cerevisiae nih.govacs.orgpnas.org
Littorine Mutase/Monooxygenase CYP80F1 Rearranges littorine to form hyoscyamine aldehyde. Atropa belladonna Saccharomyces cerevisiae mdpi.compnas.org
Hyoscyamine Dehydrogenase HDH Reduces hyoscyamine aldehyde to hyoscyamine. Datura stramonium Saccharomyces cerevisiae nih.govpnas.org

Reconstructing the entire pathway in a single microbial cell introduces further challenges, such as metabolite transport limitations. pnas.org In plants, biosynthesis is distributed across different tissues and cellular organelles, a spatial organization that requires a suite of molecular transporters. mdpi.compnas.org To overcome this in yeast, researchers have successfully identified and expressed plant-derived transporters to facilitate the movement of pathway intermediates between subcellular compartments, such as from the cytosol into the vacuole, which significantly boosts product titers. pnas.org

Table 2: Selected Research Findings in Heterologous Scopolamine Production This table is interactive. You can sort and filter the data.

Research Focus Genetic Modification(s) Host Organism Key Finding Citation(s)
Enzyme Discovery Transcriptome mining and screening of candidates. Saccharomyces cerevisiae Identification of the previously unknown hyoscyamine dehydrogenase (HDH) enzyme. twistbioscience.comnih.gov
Pathway Reconstruction Expression of >20 enzymes, transporters, and 8 gene deletions. Saccharomyces cerevisiae First de novo synthesis of hyoscyamine and scopolamine from simple sugars in yeast. nih.govacs.org
Yield Improvement Co-overexpression of pmt and h6h genes. Hyoscyamus niger (hairy roots) Achieved a scopolamine yield of 411 mg/L, the highest reported in engineered hairy roots. nih.gov
Enzyme Engineering Random and site-directed mutagenesis of AaH6H. Escherichia coli Created a double mutant (S14P/K97A) with 3.4-fold improved hydroxylation activity, enabling 97% conversion of hyoscyamine. nih.gov
Transport Engineering Expression of plant-derived vacuolar transporters (AbPUP1, AbLP1). Saccharomyces cerevisiae Alleviated metabolite transport bottlenecks, increasing scopolamine production over 7-fold to 172 µg/L. pnas.org

These combined approaches in functional genomics, enzyme engineering, and transport biology are systematically overcoming the hurdles associated with producing complex plant-derived natural products in microbial factories. This progress is paving the way for a stable and scalable supply of this compound independent of agricultural constraints. mpg.deacs.org

Advanced Research Methodologies Employing Scopolamine Hydrobromide

Behavioral Neuroscience Paradigms for Cognitive Assessment

Scopolamine (B1681570) hydrobromide is widely used to induce cognitive impairments in various behavioral tasks, providing a model to test the efficacy of potential cognitive-enhancing drugs. nih.govnih.gov

Maze-Based Learning and Memory Tasks (e.g., Morris Water Maze, Y-Maze, Barnes Maze)

Maze-based tasks are fundamental in assessing spatial learning and memory, and scopolamine hydrobromide is frequently used to disrupt performance in these paradigms. researchgate.netresearchgate.net

Morris Water Maze (MWM): In the MWM, a test of spatial navigation, scopolamine administration has been shown to impair the ability of rodents to locate a hidden platform. nih.govbiomolther.org Studies have demonstrated that scopolamine impairs the acquisition phase of memory in the MWM, but not the consolidation and retrieval phases. biomolther.org This suggests a critical role for cholinergic neurotransmission in the initial learning of spatial information. biomolther.org Research has also shown that co-administration of donepezil (B133215), an acetylcholinesterase inhibitor, can alleviate the scopolamine-induced deficits in the MWM, further validating its use in translational research for conditions like Alzheimer's disease. nih.gov

Y-Maze: The Y-maze is used to assess spatial working memory through spontaneous alternation behavior. Scopolamine has been shown to decrease spontaneous alternation, indicating impaired working memory. inforang.comscience.gov For instance, in one study, scopolamine-treated mice showed a significant decrease in cognitive function in the Y-maze test compared to the normal control group. inforang.com Another study found that while scopolamine did not affect the time spent in the novel arm, it did reduce the frequency of entry into the novel arm, suggesting a subtle impairment in spatial recognition. uky.edu

Barnes Maze: The Barnes maze is another dry-land maze used to evaluate spatial learning and memory, reducing the stress associated with water-based tasks. nih.gov Scopolamine administration impairs performance in the Barnes maze, increasing the time and errors made to find the target hole. nih.govresearchgate.net Research comparing the effects of scopolamine and phencyclidine found that scopolamine had a more potent effect in disrupting short-term spatial memory in this task. nih.gov

Table 1: Effects of this compound in Maze-Based Tasks

Maze Type Cognitive Function Assessed Observed Effect of this compound Key Findings
Morris Water Maze Spatial Navigation, Learning, and Memory Impaired acquisition of the hidden platform location. biomolther.org Primarily affects the initial learning phase, not consolidation or retrieval. biomolther.org
Y-Maze Spatial Working Memory Decreased spontaneous alternation behavior. inforang.comscience.gov Indicates deficits in short-term spatial memory and recognition. inforang.comuky.edu
Barnes Maze Spatial Learning and Memory Increased latency and errors in finding the target hole. nih.govresearchgate.net Demonstrates significant impairment of short-term spatial memory. nih.gov

Avoidance Learning Assessments (e.g., Inhibitory Avoidance, Passive Avoidance Paradigm)

Avoidance learning tasks are used to study memory related to aversive events. This compound is instrumental in investigating the cholinergic mechanisms underlying this form of memory.

Inhibitory Avoidance/Passive Avoidance: In the passive avoidance task, animals learn to avoid a compartment where they previously received an aversive stimulus. Scopolamine administration has been shown to disrupt the consolidation of this memory, leading to a shorter latency to enter the aversive compartment. frontiersin.orgnih.gov However, the effects can be complex, with some studies showing that scopolamine can also enhance memory consolidation under certain conditions. frontiersin.orgnih.gov The timing of scopolamine administration is crucial, with post-training administration often used to specifically target memory consolidation processes. frontiersin.org Studies have also shown that the effects of scopolamine on passive avoidance can be reversed by other drugs, making it a useful tool for screening potential cognitive enhancers. nih.gov

Contextual and Fear Conditioning Studies

Contextual and fear conditioning paradigms are essential for understanding how organisms learn to associate environmental cues with aversive events. This compound has been a key tool in dissecting the role of the cholinergic system in these processes.

Research has consistently shown that pre-training administration of this compound impairs contextual fear conditioning in rats. nih.govnih.gov This suggests that cholinergic activity is critical for the acquisition of contextual fear memories. nih.gov Interestingly, fear conditioning to a discrete cue, such as a tone, is often unaffected by scopolamine, indicating a selective role for the cholinergic system in processing contextual information. nih.gov Some studies have found that post-training administration of scopolamine can also impair contextual fear conditioning, suggesting an involvement in memory consolidation as well. nih.gov Furthermore, scopolamine has been shown to block the context-dependent reinstatement of fear, highlighting its potential relevance for understanding and treating relapse in anxiety disorders. biorxiv.org

Exploratory and Psychomotor Activity Measures

While primarily known for its effects on cognition, this compound can also influence exploratory and psychomotor activity. It has been observed that scopolamine can increase locomotor activity in rodents. researchgate.netscispace.com This hyperactivity can sometimes complicate the interpretation of cognitive tests, as increased movement could be mistaken for improved performance in certain tasks. nih.gov Therefore, it is crucial for researchers to concurrently measure locomotor activity to differentiate between cognitive and non-cognitive effects of the compound. Some studies have shown that even at low doses, scopolamine can induce non-cognitive effects such as increased locomotor activity. researchgate.net

Neurochemical and Molecular Analytical Techniques

In addition to behavioral assessments, researchers employ various neurochemical and molecular techniques to understand the downstream effects of this compound administration.

Measurement of Neurotransmitter Levels and Enzyme Activities

This compound, as a muscarinic antagonist, directly impacts the cholinergic system. Its administration leads to measurable changes in neurotransmitter levels and the activity of related enzymes.

Acetylcholine (B1216132) (ACh) and Acetylcholinesterase (AChE): Scopolamine-induced cognitive deficits are often associated with a decrease in acetylcholine levels in the brain. who.int Conversely, scopolamine administration has been shown to increase the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine. researchgate.netekb.eg This upregulation of AChE activity further contributes to the disruption of cholinergic signaling. researchgate.net

Other Neurotransmitters: The effects of scopolamine are not limited to the cholinergic system. Studies have reported changes in other neurotransmitter systems as well. For example, research has shown that scopolamine can lead to a decrease in norepinephrine (B1679862) and an increase in dopamine (B1211576) levels in the hippocampus. ekb.eg Additionally, some studies have observed an increase in serotonin (B10506) levels following scopolamine administration. uomosul.edu.iq In vivo magnetic resonance spectroscopy has also revealed that scopolamine can reduce the concentration of total choline-containing compounds and cause transient alterations in glutamate (B1630785) and glutamine levels in the hippocampus. researchgate.net These findings highlight the interconnectedness of different neurotransmitter systems in the brain and the widespread effects of cholinergic blockade.

Table 2: Neurochemical Effects of this compound

Neurochemical/Enzyme Observed Effect Brain Region(s) Reference(s)
Acetylcholine (ACh) Decrease Brain, Hippocampus who.int
Acetylcholinesterase (AChE) Increase Brain, Hippocampus, Cerebral Cortex researchgate.netekb.eg
Norepinephrine (NE) Decrease Hippocampus ekb.eg
Dopamine (DA) Increase Hippocampus ekb.eg
Serotonin (5-HT) Increase Brain uomosul.edu.iq
Total Choline Compounds Decrease Hippocampus researchgate.net
Glutamate/Glutamine Transient Alterations Hippocampus researchgate.net

Analysis of Gene and Protein Expression (e.g., BDNF, GFAP)

The administration of this compound is a widely used model to study molecular changes associated with cognitive impairment. plos.orgnih.gov Research in this area often focuses on its effects on neuroplasticity markers, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Fibrillary Acidic Protein (GFAP). plos.orgnih.gov

Studies in mouse models have demonstrated that scopolamine administration leads to a dose-dependent and time-dependent downregulation of both BDNF and GFAP mRNA and protein expression in the cerebrum. plos.orgnih.govplos.org BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity, while GFAP is a key marker for astrocyte activation and glial plasticity. plos.orgnih.gov The reduction in the expression of these molecules suggests that scopolamine-induced cognitive deficits are linked not only to cholinergic blockade but also to impairments in neuronal and glial plasticity. plos.orgnih.gov For instance, research has shown a significant, dose-dependent reduction in BDNF mRNA expression in the mouse cerebrum following scopolamine treatment. nih.govplos.org Similarly, GFAP expression is also markedly reduced. nih.govplos.org

Table 1: Effect of this compound on BDNF and GFAP Expression in Mouse Cerebrum

Gene/ProteinEffect of ScopolamineKey FindingsReferences
Brain-Derived Neurotrophic Factor (BDNF)DownregulationScopolamine drastically reduces both mRNA and protein levels in a dose-dependent manner. A 3 mg/kg dose reduced mRNA levels by approximately 50%, and protein levels by 1.6-fold. plos.orgnih.govnih.gov
Glial Fibrillary Acidic Protein (GFAP)DownregulationScopolamine administration reduces both mRNA and protein levels. A 3 mg/kg dose reduced mRNA levels to about 75% of control values. plos.orgnih.govplos.org

Oxidative Stress Marker Quantification

Beyond its effects on the cholinergic system, scopolamine is known to induce oxidative stress in the brain, a mechanism increasingly implicated in its amnestic effects. plos.orgnih.gov Research methodologies focusing on this aspect quantify various biomarkers to assess the extent of oxidative damage.

Key markers include Malondialdehyde (MDA), an end product of lipid peroxidation, and reduced Glutathione (B108866) (GSH), a crucial endogenous antioxidant. nih.govmedcraveonline.com Studies consistently show that scopolamine administration significantly increases brain levels of MDA and reactive oxygen species (ROS), while concurrently decreasing the levels of GSH. nih.govplos.orgmedcraveonline.com This imbalance indicates that scopolamine promotes an environment of increased free radical generation and a compromised antioxidant defense system, contributing to neuronal damage and cognitive impairment. nih.govmedcraveonline.com Chronic administration of scopolamine appears to induce a more prolonged and severe state of oxidative stress compared to a single administration. nih.gov

Table 2: Impact of this compound on Oxidative Stress Markers in Rodent Brains

MarkerEffect of ScopolamineTypical ObservationReferences
Malondialdehyde (MDA)IncreaseMDA levels significantly increase in the brain tissue of scopolamine-treated animals, indicating enhanced lipid peroxidation. nih.govnih.govmedcraveonline.comdusunenadamdergisi.org
Glutathione (GSH)DecreaseThe level of this key antioxidant is significantly reduced, suggesting a diminished capacity to combat oxidative stress. nih.govmedcraveonline.com
Reactive Oxygen Species (ROS)IncreaseScopolamine treatment is associated with an upregulation of ROS markers. plos.orgnih.gov

Electrophysiological and Neuroimaging Modalities

Quantitative Electroencephalography (qEEG) for Central Nervous System Activity

Quantitative electroencephalography (qEEG) is a non-invasive technique used to measure the electrical activity of the brain, providing insights into the central effects of pharmacological agents like scopolamine. In human studies, scopolamine administration consistently produces characteristic changes in the qEEG power spectrum that are often used as a model for cognitive disturbances seen in conditions like Alzheimer's disease. hhs.govnih.govresearchgate.net

Specifically, scopolamine induces a dose-dependent increase in low-frequency delta and theta power and a decrease in higher-frequency alpha power. hhs.govresearchgate.net These alterations are directly correlated with the impairment of cognitive functions such as attention and memory. hhs.gov Interestingly, the effects can be species-specific. For example, in cynomolgus monkeys, scopolamine was found to increase not only delta and theta power but also alpha power, which is opposite to the effect seen in humans. plos.orgbiorxiv.org Such qEEG studies are valuable for understanding the pharmacokinetic-pharmacodynamic relationship of scopolamine and for testing the efficacy of potential cognitive-enhancing drugs. hhs.govplos.org

Table 3: Summary of this compound Effects on qEEG Power Bands

Power BandEffect in HumansEffect in Cynomolgus MonkeysReferences
Delta (1.25-4.5 Hz)IncreaseIncrease hhs.govplos.orgbiorxiv.org
ThetaIncreaseIncrease researchgate.netplos.orgbiorxiv.org
Alpha (9.75-12.5 Hz)DecreaseIncrease hhs.govplos.orgbiorxiv.org

Calcium Imaging and Place Cell Recording Techniques

To understand how scopolamine impairs spatial memory at the cellular level, researchers employ advanced techniques like in vivo calcium imaging using miniaturized head-mounted microscopes (miniscopes). frontiersin.orgnih.gov This technology allows for the simultaneous recording of the activity of hundreds of neurons, such as hippocampal place cells, in freely moving animals. frontiersin.orgbiorxiv.orgresearchgate.net Place cells are neurons in the hippocampus that fire in specific locations in an environment, forming a cognitive map. nih.gov

Studies using this methodology in mice have shown that scopolamine profoundly disrupts the function of these cells. Following scopolamine administration, there is a significant reduction in the total number of active neurons detected and a lower average neural firing rate. nih.govnih.gov Crucially, the spatial accuracy and stability of the place cells are greatly impaired, meaning the cells fire less reliably in their specific locations. frontiersin.orgbiorxiv.org This leads to a degradation of the spatial information encoded by the neural ensemble and a reduced ability to decode the animal's position from neuronal activity, providing a direct cellular correlate for scopolamine-induced spatial memory deficits. nih.govresearchgate.net

Table 5: Effects of Scopolamine on Hippocampal CA1 Place Cells via Calcium Imaging

ParameterEffect of ScopolamineSignificanceReferences
Number of Detected NeuronsSignificantly reducedIndicates a general suppression of neural activity in the hippocampal CA1 region. nih.govnih.gov
Neural Firing RateDecreasedReflects lower overall neuronal excitability. nih.govnih.gov
Spatial Information ContentSignificantly reducedThe neural ensemble becomes less sensitive to the animal's location. nih.govbiorxiv.org
Place Cell StabilityImpairedThe spatial representation of the environment degrades. frontiersin.orgbiorxiv.orgresearchgate.net

In Vitro Receptor Binding and Functional Assays (e.g., Xenopus Oocytes, HEK293 Cells)

In vitro assays using heterologous expression systems, such as Xenopus laevis oocytes and Human Embryonic Kidney (HEK293) cells, are fundamental for characterizing the pharmacological profile of compounds like scopolamine at specific molecular targets. nih.govfrontiersin.org These systems allow researchers to express a single type of receptor in a cell that does not naturally contain it, providing a clean and controlled environment to study drug-receptor interactions. frontiersin.orgvipergen.com

While scopolamine is primarily known as a muscarinic receptor antagonist, these assays have revealed important "off-target" effects. For example, using two-electrode voltage-clamp recording in Xenopus oocytes expressing the 5-HT3A receptor, researchers have demonstrated that scopolamine acts as a competitive antagonist at this serotonin receptor. nih.gov Scopolamine was shown to inhibit 5-HT-evoked currents in a concentration-dependent manner and to compete with known 5-HT3 receptor antagonists in ligand binding assays performed with HEK293 cells. nih.gov These findings are significant because they suggest that some of the behavioral and cognitive effects observed in preclinical studies using scopolamine could be partially mediated by its interaction with the 5-HT3 receptor system, in addition to its primary action on muscarinic receptors. nih.gov

Table 6: In Vitro Antagonistic Activity of Scopolamine at the 5-HT3 Receptor

Assay SystemParameterValueIndicationReferences
Xenopus Oocytes (expressing 5-HT3A)IC502.09 μMConcentration required to inhibit 50% of the 5-HT-induced response. nih.gov
Xenopus Oocytes (Schild Plot)pA25.02Quantifies competitive antagonism. nih.gov
HEK293 Cells (Ligand Binding)Ki (vs. [3H]granisetron)6.76 μMInhibitory constant, measures binding affinity for the receptor. nih.gov

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Research

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a crucial research methodology that integrates the time course of a drug's concentration in the body (pharmacokinetics) with its pharmacological effect (pharmacodynamics). researchgate.net For this compound, PK-PD modeling has been instrumental in understanding the complex relationship between its plasma concentrations and its diverse effects on the central nervous system (CNS). researchgate.netnih.gov This modeling approach helps to elucidate the mechanisms of action and optimize the use of scopolamine as a research tool, particularly in studies of cognitive impairment. researchgate.netnih.gov

Researchers utilize non-linear mixed-effect modeling to analyze data from studies, often involving healthy volunteers who receive this compound intravenously. researchgate.netnih.gov This allows for a detailed characterization of the concentration-effect relationships for various physiological and cognitive functions. researchgate.netnih.gov

Elucidating Central Nervous System Penetration and Retention

Due to its lipophilic nature, scopolamine can cross the blood-brain barrier and the placenta. unnes.ac.id PK-PD modeling has been pivotal in understanding the penetration and retention of this compound within the CNS. A key finding from these models is the significant delay observed between the peak plasma concentration of scopolamine and the manifestation of its central effects. researchgate.netnih.gov This lag, known as hysteresis, suggests that the drug's journey into and action within the CNS is not instantaneous. nih.gov

The concept of an "effect compartment" is often used in PK-PD models to represent the site of drug action, which in the case of central effects, is within the CNS. The equilibration half-life (t1/2keo) is a measure of the time it takes for the drug concentration in the effect compartment to reach half of the plasma concentration. Studies have shown that the t1/2keo for the central effects of scopolamine is considerably longer than for its peripheral effects, such as changes in heart rate. researchgate.netnih.gov This extended t1/2keo is indicative of the prolonged retention of scopolamine within the CNS. researchgate.netnih.gov This prolonged retention may also be associated with the triggering of secondary, independent mechanisms within the brain. nih.gov

Concentration-Effect Relationships in Experimental Systems

PK-PD modeling has successfully characterized the concentration-dependent manner in which this compound affects various CNS functions. nih.gov These models have demonstrated a direct correlation between serum concentrations of scopolamine and changes in brain activity, as measured by quantitative electroencephalogram (qEEG). hhs.govnih.gov

Specifically, research has established a relationship between scopolamine concentration and a decrease in EEG alpha power and an increase in delta power. hhs.govnih.gov A sigmoidal Emax model is often employed to describe these relationships, where:

E0 represents the baseline effect without the drug.

Emax is the maximum effect the drug can produce.

EC50 is the concentration of the drug that produces 50% of the maximum effect. nih.gov

Studies have shown that scopolamine's effects on different CNS functions exhibit distinct concentration-effect relationships, suggesting the involvement of multiple cholinergic pathways. nih.gov For instance, the EC50 for changes in EEG alpha power has been determined, providing a quantitative measure of the potency of scopolamine on this specific biomarker of brain activity. nih.gov

Table 1: Pharmacodynamic Parameters of Scopolamine on EEG Alpha Power

Parameter Value Unit
E0 0.58 µV²
Emax 0.29 µV²
EC50 0.60 ng/mL

Data derived from a study using a sigmoidal Emax model to characterize the concentration-EEG effect relationship after intravenous infusion of scopolamine. nih.gov

Modeling the Time Course of Pharmacological Effects

A significant contribution of PK-PD modeling is its ability to describe and predict the time course of scopolamine's pharmacological effects. The models account for the observed delay between plasma concentration and CNS effects by incorporating the equilibration half-life (t1/2keo). researchgate.netnih.gov

Research has categorized the various effects of scopolamine based on their distinct t1/2keo values, providing insight into the different functional pathways of the cholinergic system. nih.gov

Table 2: Equilibration Half-Lives (t1/2keo) for Various Pharmacodynamic Effects of Scopolamine

Pharmacodynamic Effect Equilibration Half-Life (t1/2keo)
Heart Rate 17 minutes
Saccadic Eye Movements 1 - 1.5 hours
Adaptive Tracking 1 - 1.5 hours
Body Sway 2.5 - 3.5 hours
Smooth Pursuit Eye Movements 2.5 - 3.5 hours
Visual Analogue Scale (Alertness) 2.5 - 3.5 hours
Visual Analogue Scale (Psychedelic) 2.5 - 3.5 hours
Pupil Size > 8 hours
Finger Tapping > 8 hours
Visual Analogue Scale (Feeling High) > 8 hours

This table illustrates the variable delays between scopolamine plasma concentration and its diverse effects, as determined by PK-PD modeling. nih.gov

This detailed modeling of the time course of effects is crucial for designing future research studies. researchgate.netnih.gov By understanding the different concentration-effect relationships and their temporal dynamics, researchers can optimize administration regimens to target specific cholinergic systems and more accurately interpret experimental outcomes. researchgate.netnih.gov For example, models have shown a rapid equilibration between serum concentrations and changes in EEG alpha power, indicating that for this particular effect, the time delay is minimal. nih.gov

Interactions of Scopolamine Hydrobromide with Other Pharmacological Agents in Research

Reversal of Scopolamine-Induced Deficits by Putative Cognition Enhancers

The primary research application of scopolamine-induced cognitive deficits is to test the efficacy of novel and existing therapeutic compounds aimed at improving cognitive function. By temporarily disrupting the cholinergic system, scopolamine (B1681570) creates a reversible model of dementia-like symptoms, allowing researchers to observe whether a test compound can ameliorate these effects.

Given that scopolamine acts as a non-selective muscarinic cholinergic receptor antagonist, agents that enhance cholinergic transmission are logical candidates for reversing its effects. frontiersin.org Acetylcholinesterase inhibitors (AChEIs), such as donepezil (B133215), are a cornerstone of this research. These drugs work by increasing the amount of acetylcholine (B1216132) available in the synaptic cleft, thereby competing with scopolamine at the muscarinic receptors.

Research has consistently shown that centrally acting cholinomimetic drugs can reverse the memory deficits induced by scopolamine. researchgate.net Studies involving AChEIs like physostigmine, rivastigmine, and galantamine have all reported properties that reverse the effects of scopolamine in rats. researchgate.net

Donepezil, in particular, has been a frequent subject of these reversal studies. In healthy elderly adults, concurrent administration of donepezil with scopolamine was found to significantly reverse deficits in psychomotor speed, accuracy, and learning efficiency in a hidden maze task. nih.gov Similarly, in mouse models, donepezil pretreatment ameliorated scopolamine-induced memory impairment in Y-maze tests. researchgate.netthno.org However, the extent of this reversal can be nuanced. One comprehensive study in rats found that donepezil had very large effects on scopolamine-induced psychomotor deficits, moderate effects on deficits in simple conditioning and attention, but only small effects on higher cognitive functions like working memory and spatial mapping. nih.gov This suggests that while AChEIs can counteract some of the global cognitive disruption from scopolamine, their efficacy may vary across different cognitive domains. Clinical trials in humans have also utilized the scopolamine challenge model to demonstrate the pharmacological activity of cognition-enhancing compounds like donepezil. clinicaltrials.govclinicaltrials.govresearchgate.net

AgentModelKey FindingsCitations
Donepezil Healthy Elderly HumansSignificantly reversed scopolamine-induced deficits in psychomotor speed, accuracy, and learning efficiency. nih.gov
Donepezil RatsProduced very large effects on psychomotor deficits, moderate effects on conditioning and attention, but only small effects on working memory and spatial mapping. nih.gov
Donepezil, Rivastigmine, Galantamine RatsDemonstrated scopolamine reversal properties. researchgate.net
Donepezil MiceAmeliorated scopolamine-induced memory impairment in Y-maze tests. researchgate.netthno.org
Nicotine (B1678760) Cynomolgus MacaquesFully restored attentional performance under both mild and severe scopolamine-induced impairment. biorxiv.org

Nootropics, or "smart drugs," are another class of compounds investigated for their potential to counteract scopolamine-induced amnesia. The racetam family of nootropics has been a particular focus of such research.

However, the effectiveness of racetams is not always consistent across studies. One investigation in mice found that while piracetam (B1677957) showed a significant anti-amnesic effect against scopolamine, oxiracetam (B1678056) was ineffective in the same model. nih.gov This highlights how experimental design and model specifics can influence the observed efficacy of these compounds.

AgentModelKey FindingsCitations
Oxiracetam RatsReduced scopolamine-induced amnesia and acetylcholine decrease in the cortex and hippocampus. researchgate.net
Oxiracetam Healthy HumansImproved overall cognitive performance, significantly improving delayed recall of word lists after scopolamine challenge. researchgate.net
Aniracetam RatsAttenuated scopolamine-induced amnesia and acetylcholine decrease in the hippocampus. researchgate.net
Piracetam MiceShowed a significant anti-amnesic effect against scopolamine. nih.gov

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in learning and memory. Glycinergic compounds, which can modulate NMDA receptor function, have been tested for their ability to reverse scopolamine's effects. D-cycloserine, a partial agonist at the glycine (B1666218) binding site of the NMDA receptor, has been a primary candidate in this area. nih.govresearchgate.net

Research in rats using an attentional set-shifting task (ASST) to measure cognitive flexibility found that D-cycloserine treatment selectively improved performance in phases where scopolamine's disruptive effects were most pronounced. nih.gov This suggests that D-cycloserine can rescue deficits in cognitive flexibility induced by cholinergic blockade. nih.gov In human subjects, a single low dose of D-cycloserine was reported to significantly improve cognition during scopolamine-induced impairment. psychiatryonline.orgpsychiatryonline.org

Conversely, other studies have reported a lack of efficacy. One study in rhesus monkeys found no evidence that D-cycloserine could reverse scopolamine-induced impairments in visuospatial memory. nih.gov Furthermore, while the scopolamine model in healthy humans suggested potential benefits, clinical trials in Alzheimer's disease patients based on this model did not consistently demonstrate clinical efficacy, indicating that the scopolamine model may not be a fully adequate therapeutic model for Alzheimer's disease. psychiatryonline.orgpsychiatryonline.org

AgentModelKey FindingsCitations
D-cycloserine RatsRescued scopolamine-induced deficits in cognitive flexibility. nih.gov
D-cycloserine Healthy HumansA single 15mg dose improved cognition in a scopolamine-induced deficit model. psychiatryonline.orgpsychiatryonline.org
D-cycloserine Rhesus MonkeysFailed to reverse scopolamine-induced disruption of visuospatial memory. nih.gov

The search for effective cognitive enhancers has led to the investigation of novel chemical entities. Among these are sulfonamide derivatives, which have shown promise in preclinical models.

In studies using rats with scopolamine-induced amnesia, certain sulfonamide-based compounds that act as selective butyrylcholinesterase (BChE) inhibitors demonstrated significant efficacy. researchgate.netnih.govnih.gov These compounds led to improved performance in behavioral tasks like the Y-maze and Barnes maze. researchgate.netnih.govmdpi.com Neurochemical analysis confirmed that these compounds reduced cholinesterase activity in key brain regions for memory, such as the prefrontal cortex and hippocampus. nih.govnih.gov Another novel strategy involves the inhibition of the QR2 (Quinone Reductase 2) enzyme, which has been reported to completely reverse memory deficits in the scopolamine rat model. google.com

Agent ClassTargetModelKey FindingsCitations
Sulfonamide Derivatives Butyrylcholinesterase (BChE)RatsImproved performance in Y-maze and Barnes maze; reduced cholinesterase activity in the prefrontal cortex and hippocampus. researchgate.netnih.govnih.govmdpi.com
QR2 Inhibitors Quinone Reductase 2 (QR2)RatsCompletely reversed scopolamine-induced memory deficits. google.com

Glycinergic Compounds (e.g., D-cycloserine)

Comparative Studies with Other Anticholinergic Agents

Comparing scopolamine hydrobromide with other anticholinergic agents, particularly those from the same tropane (B1204802) alkaloid family, provides valuable insights into structure-activity relationships and differential effects on the central and peripheral nervous systems.

Atropine (B194438) is the most common compound compared with scopolamine. Both are naturally occurring tropane alkaloids and act as non-selective antagonists of muscarinic acetylcholine receptors. frontiersin.org While they share a common mechanism, research highlights key differences in their pharmacokinetic and pharmacodynamic profiles.

A critical distinction lies in their ability to penetrate the central nervous system. A comparative study in rats revealed that while scopolamine and atropine had similar bioavailability, the brain levels achieved with scopolamine were much higher. researchgate.netnih.gov This greater central distribution is believed to correlate with scopolamine's more potent central effects, including a more pronounced anticonvulsant action compared to atropine. researchgate.netnih.gov Clinically, scopolamine is also recognized as a more potent antisialagogue (an agent that reduces saliva flow) and is associated with greater central nervous system effects, such as sedation and amnesia, than atropine. mhmedical.com

Despite these differences, studies in humans have found that the clinical responses to atropine and scopolamine can be virtually identical, both producing signs of peripheral parasympathetic blockade and diffuse impairment of CNS function, with scopolamine being more potent centrally. dtic.mil A systematic review and meta-analysis of clinical trials concluded that both scopolamine and atropine are associated with significant cognitive decline across various domains, including recall, attention, and complex memory tasks. scielo.brnih.gov

FeatureScopolamineAtropineCitations
Central Nervous System Penetration Higher brain levels achieved.Lower brain levels achieved. researchgate.netnih.gov
Central Potency More potent central effects (e.g., amnesia, sedation).Less potent central effects. mhmedical.comdtic.mil
Anticonvulsant Effect Enhanced anticonvulsant effect.Weaker anticonvulsant effect. researchgate.netnih.gov
Antisialagogue Effect More potent.Less potent. mhmedical.com
Cognitive Impairment Associated with significant decline in recall, attention, and memory.Associated with significant decline in recall, attention, and memory. scielo.brnih.gov

Peripheral vs. Central Anticholinergics (e.g., Butylscopolamine (B1205263), Glycopyrronium)

A key area of research involves differentiating the effects of this compound, a central anticholinergic, from peripherally acting anticholinergics like butylscopolamine and glycopyrronium (B1196793). This distinction is crucial as central effects can be undesirable in certain clinical scenarios.

Butylscopolamine , a quaternary ammonium (B1175870) derivative of scopolamine, has a significantly reduced ability to cross the blood-brain barrier. wikipedia.orgump.edu.pl This structural modification, the addition of a butyl-bromide moiety, is intended to minimize central nervous system (CNS) side effects. wikipedia.org However, research using functional magnetic resonance imaging (fMRI) in rats has shown that both scopolamine and butylscopolamine can induce a negative blood-oxygen-level-dependent (BOLD) signal in the prefrontal cortex, an area associated with working memory and attention. nih.gov Furthermore, both compounds were found to impair learning performance in a water-labyrinth test. nih.gov This suggests that even peripherally acting anticholinergics might exert central effects, possibly through vascular mechanisms. nih.gov

Glycopyrronium (also known as glycopyrrolate) is another quaternary amine antimuscarinic agent that does not readily cross the blood-brain barrier, which may result in fewer CNS side effects such as drowsiness or delirium compared to this compound. northernhealth.caresearchgate.net Comparative studies have explored their efficacy in managing symptoms like excessive respiratory secretions. One randomized controlled study involving 13 patients found that glycopyrronium demonstrated a significant reduction in death rattle within the first 12 hours compared to this compound, with no significant difference in side effects like restlessness. nih.gov Another small randomized controlled trial reported that glycopyrrolate (B1671915) was more effective than this compound in reducing death rattle. researchgate.net However, other research indicates no consistent advantage of glycopyrronium in palliative care settings. researchgate.net

Table 1: Comparison of Central and Peripheral Anticholinergics in Research

Feature This compound Butylscopolamine Glycopyrronium
Primary Site of Action Central and Peripheral nih.gov Primarily Peripheral wikipedia.orgump.edu.pl Primarily Peripheral northernhealth.caresearchgate.net
Blood-Brain Barrier Penetration Readily crosses northernhealth.ca Limited wikipedia.orgump.edu.pl Does not readily cross northernhealth.caresearchgate.net
Observed CNS Effects in Research Sedation, amnesia, cognitive deficits wikipedia.orgpatsnap.com Negative BOLD signal in prefrontal cortex, learning deficits in rats nih.gov Fewer CNS side effects reported in some studies northernhealth.caresearchgate.net
Comparative Efficacy Finding (Death Rattle) Less effective than glycopyrronium in one study nih.gov Not directly compared in provided sources More effective than this compound in one study nih.gov

Antihistaminics with Cholinergic Effects (e.g., Diphenhydramine)

Diphenhydramine is an antihistamine that also possesses significant anticholinergic properties. When used concurrently with this compound, there is a potential for additive anticholinergic effects. Research and clinical observations indicate that this combination can increase the incidence of side effects such as drowsiness, blurred vision, dry mouth, and confusion. drugs.com

In comparative research, scopolamine has been shown to cause greater impairment on episodic memory, memory retention, and free recall than diphenhydramine. wikipedia.org This suggests that while both have anticholinergic effects, their impact on specific cognitive domains may differ. The interaction is based on their shared mechanism of decreasing cholinergic transmission. medscape.com

This compound in Organophosphate Toxicity Research

Organophosphates (OPs) are highly toxic compounds that cause irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent cholinergic crisis. hhs.gov this compound has been extensively studied as a potential adjunct treatment in OP poisoning due to its potent anticholinergic properties.

Role as an Anticholinergic Anticonvulsant

A critical consequence of severe OP poisoning is the onset of seizures and convulsions, which can lead to brain damage. hhs.govnih.gov this compound has been investigated for its role as an anticholinergic anticonvulsant in this context. hhs.gov Animal studies have demonstrated its effectiveness in preventing or terminating seizures induced by OP nerve agents like soman (B1219632). hhs.govdtic.mil

In studies with soman-intoxicated rats, scopolamine pretreatment was found to be more effective than atropine in preventing convulsions. hhs.gov Research has also indicated that scopolamine is a more potent anticonvulsant than some benzodiazepines in animals poisoned with soman. dtic.mil The ability of scopolamine to rapidly enter the brain and antagonize central muscarinic receptors is believed to be key to its anticonvulsant action. oup.com

Mechanisms of Action in Acetylcholinesterase Inhibition Models

The primary mechanism of this compound in OP toxicity models is the competitive antagonism of muscarinic acetylcholine receptors. hhs.govdrugbank.com By blocking these receptors, scopolamine counteracts the effects of the excessive acetylcholine that accumulates due to AChE inhibition. hhs.govoup.com This helps to mitigate the hypercholinergic signs of poisoning.

Research has shown that as an adjunct to standard treatments (like atropine and an oxime), scopolamine can improve survival rates and reduce morbidity in animals intoxicated with various nerve agents. oup.com Its high potency as a CNS muscarinic antagonist allows it to quickly counteract the central effects of acetylcholine, which is crucial in preventing convulsions and subsequent neuropathology. nih.govoup.com Studies have also evaluated scopolamine in conjunction with a reversible cholinesterase inhibitor, pyridostigmine (B86062), as a prophylactic treatment to protect against the lethal effects of nerve agents. nih.gov

Table 2: Research Findings on this compound in Organophosphate Poisoning Models

Research Area Key Findings
Anticonvulsant Activity More effective than atropine in preventing soman-induced convulsions in rats. hhs.gov Shown to be a more powerful anticonvulsant than some benzodiazepines in soman-intoxicated animals. dtic.mil
Mechanism of Action Competitively antagonizes muscarinic acetylcholine receptors, counteracting the effects of acetylcholine accumulation. hhs.govdrugbank.com Rapidly enters the brain to antagonize central muscarinic receptors. oup.com
Adjunctive Therapy Improves survival and reduces morbidity when used with atropine and an oxime in animal models of nerve agent intoxication. oup.com
Prophylactic Research Studied in combination with pyridostigmine to protect against deleterious effects of soman poisoning. nih.gov

Future Directions and Research Opportunities

Development of More Specific Scopolamine-Based Research Models

The classic scopolamine-induced cognitive impairment model has been instrumental in neuroscience research for decades. nih.govwikipedia.org It is widely used to create a state of transient memory deficit, serving as a platform for testing potential pro-cognitive compounds. biorxiv.orgscirp.org However, researchers acknowledge the limitations of this model, such as its lack of specificity and its inability to replicate the full cognitive and pathological pattern of complex neurodegenerative diseases like Alzheimer's. nih.gov Future research is focused on creating more nuanced and specific models.

One area of development is the use of alternative animal models, such as zebrafish (Danio rerio). frontiersin.orgmdpi.com Zebrafish offer advantages for high-throughput screening, but research has shown conflicting results; for instance, scopolamine (B1681570) appears to be anxiolytic in zebrafish, whereas it typically increases anxiety in rodent models. frontiersin.org These discrepancies highlight the need for further model characterization and refinement to understand these species-specific effects.

Another avenue is the creation of models for other conditions, such as the scopolamine-induced dry eye model in rodents. researchgate.net This model works by blocking muscarinic receptors in the lacrimal glands to inhibit tear secretion, providing a valuable tool for studying aqueous-deficient dry eye disease. researchgate.net

Furthermore, combining the scopolamine challenge with advanced techniques can enhance model specificity. For example, using preclinical functional magnetic resonance imaging (fMRI) in rats helps to objectively measure the central effects of scopolamine and distinguish them from peripheral side-effects, which can confound behavioral outcomes. biorxiv.org This approach aims to improve the predictive validity of the scopolamine model in preclinical drug development. biorxiv.org

Integration of Multi-Omics Approaches in Scopolamine Research

The complexity of scopolamine's biological effects necessitates a systems-level approach. The integration of multi-omics technologies—such as genomics, transcriptomics, proteomics, and metabolomics—is a significant future direction for holistically understanding the molecular cascades initiated by scopolamine administration. frontiersin.orgnih.gov

Recent studies have begun to apply these techniques to scopolamine models. For example, a multi-omics investigation into the neuroprotective effects of a traditional medicine against scopolamine-induced amnesia in mice combined fecal 16S rDNA sequencing, serum metabolomics, and hippocampal transcriptomics. frontiersin.orgresearchgate.net This integrated approach revealed that the protective effects were mediated through the microbiota-metabolite-brain axis, highlighting key regulated metabolic pathways like unsaturated fatty acid biosynthesis and tyrosine metabolism. frontiersin.orgresearchgate.net

Another innovative application is the use of single-nuclei RNA sequencing (snRNA-seq) to dissect the cellular and molecular changes in the lacrimal gland in a scopolamine-induced dry eye mouse model. arvojournals.org This high-resolution technique identified distinct cell types and characterized the extensive interactions between immune cells and parenchymal cells, providing novel insights into the disease's pathogenesis. arvojournals.org

These multi-omics strategies are moving research beyond a "one target, one drug" paradigm to a more comprehensive "network targets, multi-component" understanding, which is crucial for deciphering the multifaceted effects of compounds like scopolamine. frontiersin.org

Table 1: Research Findings from Multi-Omics Studies in Scopolamine Models

Omics Technique Model System Key Findings Reference
Hippocampal Transcriptomics Scopolamine-induced cognitive dysfunction in mice Identified differentially expressed genes related to key metabolic pathways, including linoleic acid metabolism, retinol (B82714) metabolism, and glycerophospholipid metabolism. frontiersin.org
Serum Metabolomics Scopolamine-induced cognitive dysfunction in mice Revealed significant alterations in serum metabolites and highlighted the regulation of tyrosine metabolism and biosynthesis of unsaturated fatty acids as key pathways. frontiersin.org
Fecal 16S rDNA Sequencing Scopolamine-induced cognitive dysfunction in mice Showed changes in gut microbiota diversity, with an increase in Enterococcus and a decrease in Helicobacter rodentium and Lachnospiraceae. frontiersin.orgresearchgate.net

| Single-Nuclei RNA Sequencing (snRNA-seq) | Scopolamine-induced dry eye in mice | Identified eight major cell types in the lacrimal gland and revealed a significant increase in interactions between immune cells and parenchymal cells in the scopolamine-treated group. | arvojournals.org |

Advanced Neuroimaging Techniques for Understanding Scopolamine's Central Effects

Visualizing the direct impact of scopolamine on the human and animal brain in real-time is critical for understanding its central mechanisms. Advanced neuroimaging techniques are at the forefront of this endeavor. openaccessjournals.com

Functional magnetic resonance imaging (fMRI) has been used in humans to demonstrate that scopolamine attenuates activity in the parahippocampal gyrus during memory tasks. nih.gov This finding supports the hypothesis that cholinergic activity is essential for the persistent neural signals required for long-term memory encoding. nih.gov In preclinical settings, fMRI is used to refine the scopolamine animal model by separating its central effects on brain activation from its peripheral vascular effects. biorxiv.org

Positron Emission Tomography (PET) studies have confirmed that scopolamine occupies muscarinic cholinergic receptors in the central nervous system of both humans and non-human primates. nih.gov However, PET and Single Photon Emission Computed Tomography (SPECT) have also shown that scopolamine induces changes in cerebral blood flow and glucose metabolism that are distinct from the patterns seen in Alzheimer's disease, highlighting both the utility and the limitations of the model. nih.gov

Future research will likely involve the integration of these established techniques with emerging methods like Magnetoencephalography (MEG) and Near-Infrared Spectroscopy (NIRS) to gain a more complete picture of the spatiotemporal dynamics of scopolamine's effects on brain function. openaccessjournals.com

Elucidation of Remaining Unknowns in Scopolamine Metabolism and Action

Despite its long history of use, significant gaps remain in our knowledge of scopolamine's metabolism and the full spectrum of its action. While it is known to be a non-selective competitive antagonist of all five muscarinic acetylcholine (B1216132) receptor subtypes (M1-M5), the precise contribution of each subtype to its diverse central effects is an area of ongoing investigation. wikipedia.orgresearchgate.net

The metabolic fate of scopolamine in humans is not fully characterized. drugbank.comnih.gov It is understood that the compound is primarily metabolized in the liver, with in vitro studies suggesting the involvement of the CYP3A4 enzyme in its oxidative demethylation. drugbank.comnih.govpharmacompass.com The primary metabolites are thought to be various glucuronide and sulfide (B99878) conjugates. drugbank.com However, a definitive elucidation of the chemical structures of all metabolites isolated from human urine is still lacking. nih.gov Future research employing advanced mass spectrometry techniques is needed to stringently verify these metabolic pathways and identify all metabolic products.

Application of Engineered Biosynthesis for Research-Grade Scopolamine Derivatives

The production of scopolamine traditionally relies on its extraction from plants of the nightshade family. antheia.bioswri.org This agricultural-based supply chain is vulnerable to environmental factors, pests, and geopolitical instability, which can affect the availability and cost of research-grade material. antheia.bioswri.org

To overcome these limitations, a major future direction is the application of metabolic engineering and synthetic biology. researchgate.net Researchers have successfully engineered microorganisms like Escherichia coli and baker's yeast (Saccharomyces cerevisiae) to produce scopolamine and its precursors. antheia.bioresearchgate.netnih.gov This involves introducing complex biosynthetic pathways, comprising over a dozen genes from various plants and bacteria, into the microbial host. nih.gov

A key focus of this research is the engineering of critical enzymes in the pathway, such as hyoscyamine (B1674123) 6β-hydroxylase (H6H), which catalyzes the final steps in scopolamine biosynthesis. researchgate.netresearchgate.net By creating more efficient mutants of these enzymes, researchers can significantly improve the yield of the desired compound. researchgate.net

These engineered microbial platforms not only offer a stable and scalable production route for scopolamine but also provide a powerful tool for creating novel, non-canonical tropane (B1204802) alkaloid derivatives with potentially enhanced or different bioactivities for future research. nih.gov Concurrently, work on developing fully synthetic chemical pathways provides an alternative, non-agricultural route to production. swri.org

Table 2: Chemical Compounds Mentioned

Compound Name
Scopolamine hydrobromide
Scopolamine
Acetylcholine
Anisodamine
Anisodine
Atropine (B194438)
Butylscopolamine (B1205263)
Cinnamoyltropine
Citalopram
Donepezil (B133215)
Ephedrine hydrochloride
Galantamine
Glycopyrrolate (B1671915)
Hyoscyamine
L-α-glycerylphosphorylcholine
Linoleic acid
Littorine (B1216117)
Methscopolamine
N-methylputrescine
Oxiracetam (B1678056)
Physostigmine
Piracetam (B1677957)
Putrescine
Retinol
Tropine (B42219)
Tropinone (B130398)
Tyrosine

Q & A

Q. What analytical methods are recommended for identifying and quantifying scopolamine hydrobromide in pharmaceutical preparations?

Methodological Answer:

  • Identification:
    • Perform qualitative tests for bromide ions by reacting the compound with chlorine water and extracting with chloroform. A yellow-brown color confirms bromide .
    • Measure the pH of a 10% aqueous solution (5.5–6.5) using standardized pH meters .
    • Validate optical rotation: this compound trihydrate has a specific rotation of -25.5° (at 20°C, 5% w/v in water) .
  • Quantification:
    • Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 20:80 v/v). Detect at 210 nm. Prepare standard solutions in the mobile phase for calibration .

Q. How should this compound be handled and stored to ensure stability?

Methodological Answer:

  • Storage:
    • Store in airtight, light-resistant containers at 2–8°C to prevent degradation. The trihydrate form is hygroscopic and sensitive to light .
    • For injections, use opaque packaging and maintain pH 3.5–6.5 with hydrobromic acid adjustments to prevent hydrolysis .
  • Safety:
    • Use fume hoods and personal protective equipment (gloves, lab coats) due to its neurotoxicity (LD50 in mice: 20 mg/kg i.p.) .

Q. What pharmacopeial purity tests are critical for this compound?

Methodological Answer:

  • Heavy Metals: Limit ≤10 ppm. Test via USP Method 1: Digest 2.0 g in nitric acid, compare with lead standard solutions .
  • Related Substances:
    • Use HPLC to detect impurities (e.g., apoatropine). Acceptance criteria: Individual impurities ≤0.5%, total impurities ≤2.0% .
    • Prepare sample solutions at 10 mg/mL and standard solutions at 0.1 mg/mL for peak area comparisons .

Advanced Research Questions

Q. How can surface-enhanced Raman spectroscopy (SERS) optimize detection of this compound in aqueous solutions?

Methodological Answer:

  • Procedure:
    • Use silver nanoparticles as the SERS substrate with potassium iodide as the aggregating agent.
    • Identify characteristic Raman peaks: 1002 cm⁻¹ (tropane ring), 1605 cm⁻¹ (aromatic C=C stretching) .
  • Quantitative Analysis:
    • Linear range: 0–10 µg/mL. Calibration curve: y = 4017.76 + 642.47x (R² = 0.983) at 1002 cm⁻¹ .
    • Detection limit: 0.5 µg/mL with 98.5–109.7% recovery and RSD ≤5.5% .

Q. Table 1: SERS Parameters for this compound

ParameterValueReference
Aggregating AgentPotassium iodide
Key Raman Peaks (cm⁻¹)1002, 1605
Detection Limit0.5 µg/mL
Linear Range0–10 µg/mL

Q. How is this compound used to induce cognitive impairment in murine models?

Methodological Answer:

  • Experimental Design:
    • Administer 20 mg/kg (i.p.) to Swiss albino mice (20–25 g) 30 minutes before behavioral tests (e.g., Morris water maze) .
    • Group mice (n=6/group) and pretreat with test agents (e.g., acetylcholinesterase inhibitors) for 27 days to study protective effects .
  • Validation:
    • Confirm cholinergic deficit via hippocampal acetylcholine level measurements (ELISA or LC-MS) .

Q. What crystallization methods improve the purity of this compound?

Methodological Answer:

  • Synthesis:
    • Acidify scopolamine extract (83% purity) with hydrobromic acid (48% w/w) at 0–5°C.
    • Freeze crystallize at -20°C for 24 hours, then vacuum-dry .
  • Validation:
    • Purity ≥99.4% via HPLC (C18 column, 0.1% trifluoroacetic acid:acetonitrile gradient) .
    • Confirm identity via differential scanning calorimetry (melting point: 191–194°C) and optical rotation .

Q. How are impurities profiled in this compound under USP guidelines?

Methodological Answer:

  • Calculations:
    • Impurity (%) = (rU/rS) × (CS/CU) × (1/F) × 100, where F is the relative response factor (see USP Table 2) .
    • Example: For apoatropine (F = 1.2), a peak area ratio of 0.8 yields 0.8/1.0 × 1.0/1.0 × 1/1.2 × 100 = 66.7% impurity .
  • Acceptance Criteria:
    • Individual unspecified impurities ≤0.5%, total ≤2.0% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.